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1,2-Di([1,1'-biphenyl]-4-yl)ethyne Documentation Hub

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  • Product: 1,2-Di([1,1'-biphenyl]-4-yl)ethyne
  • CAS: 21326-80-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic properties of 1,2-di([1,1'-biphenyl]-4-yl)ethyne. The content is tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic properties of 1,2-di([1,1'-biphenyl]-4-yl)ethyne. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of diarylalkynes.

Introduction: The Significance of Diarylalkynes

1,2-Di([1,1'-biphenyl]-4-yl)ethyne, also known as bis(4-biphenylyl)acetylene, is a member of the diarylalkyne family. These molecules are characterized by a central acetylene (ethyne) linker connecting two aryl groups. In this specific case, the aryl groups are biphenyl moieties linked at the 4-position. This extended π-conjugated system imparts distinct electronic and photophysical properties, making it a molecule of interest in the development of organic electronic materials, molecular wires, and as a rigid linker in supramolecular chemistry and metal-organic frameworks (MOFs).[1][2] The linear and rigid nature of the ethyne bridge combined with the planarity of the biphenyl systems influences the overall molecular geometry and packing in the solid state.

Molecular Synthesis: A Protocol Based on Sonogashira Coupling

The synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

A plausible and commonly employed synthetic route involves the homocoupling of 4-ethynyl-1,1'-biphenyl. The general scheme is as follows:

Sonogashira Homocoupling cluster_conditions Reaction Conditions Reactant 2 x 4-Ethynyl-1,1'-biphenyl Catalyst Pd(PPh₃)₂Cl₂ CuI Reactant->Catalyst Base Base (e.g., NEt₃) Catalyst->Base Product 1,2-Di([1,1'-biphenyl]-4-yl)ethyne Base->Product

Figure 1: General scheme for the synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne.

Experimental Protocol: Sonogashira Homocoupling of 4-Ethynyl-1,1'-biphenyl

This protocol is a representative procedure based on established methods for Sonogashira couplings.

Materials:

  • 4-Ethynyl-1,1'-biphenyl[3]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-ethynyl-1,1'-biphenyl (2 equivalents).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%).

  • Add anhydrous triethylamine (2-3 equivalents) to the reaction mixture.

  • The reaction mixture is then heated (typically to 50-80 °C) and stirred for several hours (monitoring by TLC or GC-MS is recommended).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the desired product, 1,2-di([1,1'-biphenyl]-4-yl)ethyne.

Molecular Structure and Conformation

The molecular structure of 1,2-di([1,1'-biphenyl]-4-yl)ethyne is characterized by its linear core and the rotational freedom of the two phenyl rings within each biphenyl unit.

Core Structure: The Diarylalkyne Moiety

The central C-C≡C-C linkage is expected to be linear, with bond angles close to 180°. The carbon-carbon triple bond of the ethyne unit is a region of high electron density. The biphenyl groups are attached at the para position, which contributes to the overall linearity and symmetry of the molecule.

Conformational Analysis: Inter-ring Torsion

A key structural feature is the dihedral angle between the two phenyl rings of each biphenyl substituent. In the solid state, crystal packing forces can influence this angle, leading to a more planar or twisted conformation. In solution or the gas phase, thermal energy allows for rotation around the single bond connecting the phenyl rings. Computational modeling can provide valuable insights into the preferred conformation.

Computational Modeling of the Molecular Structure

In the absence of experimental single-crystal X-ray diffraction data for 1,2-di([1,1'-biphenyl]-4-yl)ethyne, density functional theory (DFT) calculations can be employed to predict its geometry. A common level of theory for such calculations is B3LYP with a 6-31G* basis set.

Based on such calculations and data from analogous structures, the following structural parameters can be anticipated:

ParameterPredicted Value
C≡C bond length~1.20 Å
C-C (alkyne-phenyl) bond length~1.43 Å
C-C (inter-ring) bond length~1.49 Å
C-C (aromatic) bond length~1.39 - 1.41 Å
C-H (aromatic) bond length~1.08 Å
C-C≡C bond angle~178-180°
≡C-C-C (alkyne-phenyl) bond angle~178-180°
Phenyl-phenyl dihedral angle~30-45°

Note: These are estimated values and can vary depending on the computational method and the physical state of the molecule.

Figure 2: A schematic representation of the key structural features of 1,2-di([1,1'-biphenyl]-4-yl)ethyne.

Spectroscopic Characterization

The structure of 1,2-di([1,1'-biphenyl]-4-yl)ethyne can be confirmed and studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic protons of the biphenyl groups will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific magnetic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The acetylenic carbons are expected to resonate in the region of 80-90 ppm. The aromatic carbons will appear in the range of 120-140 ppm. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡C stretch (alkyne)~2100-2260 (weak or absent due to symmetry)
C-H stretch (aromatic)~3000-3100
C=C stretch (aromatic)~1400-1600
C-H bend (aromatic)~690-900

The C≡C stretching vibration in symmetrically substituted alkynes like 1,2-di([1,1'-biphenyl]-4-yl)ethyne is often weak or absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation in 1,2-di([1,1'-biphenyl]-4-yl)ethyne results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum is expected to show intense π-π* transitions. The position of the absorption maximum (λmax) will be sensitive to the solvent polarity and the conformation of the biphenyl groups. Based on similar compounds, a λmax in the range of 300-350 nm can be anticipated.

Fluorescence Spectroscopy

Many diarylalkynes are fluorescent, emitting light upon excitation with UV radiation. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield and lifetime are important parameters that provide insight into the excited-state dynamics of the molecule.

Potential Applications

The rigid, linear structure and the extended π-system of 1,2-di([1,1'-biphenyl]-4-yl)ethyne make it a promising candidate for several applications:

  • Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

  • Molecular Wires: The conjugated system can facilitate electron transport, making it suitable for use in molecular-scale electronic devices.

  • Supramolecular Chemistry: As a rigid building block for the construction of complex supramolecular architectures.

  • Metal-Organic Frameworks (MOFs): The biphenyl groups can be functionalized with coordinating groups (e.g., carboxylic acids) to act as linkers in the synthesis of porous MOFs for applications in gas storage and separation.[1][2]

Conclusion

1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a molecule with a well-defined and rigid structure that is of significant interest in materials science and nanotechnology. While detailed experimental data for this specific compound is not extensively reported in the public domain, its properties can be reliably inferred from its chemical precursors, analogous structures, and through computational modeling. The synthetic accessibility via Sonogashira coupling and its promising electronic and photophysical properties ensure that it will continue to be a valuable building block for the development of advanced functional materials.

References

  • Abbas, F. A., Turki, A. A., & Hameed, A. J. (2012). Synthesis, Characterization and Computational Study of Some New Heterocyclic Derived from 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one. J.
  • PubChem. (n.d.). 1,2-Di(pyridin-4-yl)ethyne. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(4-(2-propyl)phenyl)acetylene. Retrieved from [Link]

  • Eissmann, F., Seichter, W., & Weber, E. (2019). Crystal structure of dimethyl N, N'-[(ethyne-1,2-di-yl)bis-(1,4-phenyl-enecarbon-yl)]bis-(l-alaninate).
  • ResearchGate. (n.d.). (a) Uv-Vis absorption and (b) fluorescence emission spectra of 1 and 2... Retrieved from [Link]

  • PubMed. (2026). Triphenylamine-Ethynylanthracene Dyads: Photophysics and Potential Applications in Biological Systems and Bioimaging. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence and ultraviolet absorption spectra, and the structure and vibrations of 1,2,3,4-tetrahydronaphthalene in its S1(pi,pi) state*. Retrieved from [Link]

  • MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption (a) and fluorescence emission spectra (b) of Y-1 and... Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(4-methoxyphenyl)ethyne. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption and photoluminescence spectra of compounds 1, 2, 4 and 6. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

  • Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
  • ResearchGate. (n.d.). UV/vis absorption (solid lines) and fluorescence (dotted lines) spectra... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). Investigation of Structural and Optical Properties of Some[3][4]Dithiine-porphyrazine Dyes. Retrieved from [Link]

  • MolDesignX. (n.d.). Publications. Retrieved from [Link]

  • PubMed. (1990). Photophysical properties and photodynamic activity in vivo of some tetrapyrroles. Retrieved from [Link]

Sources

Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine Foreword by the Senior Application Scientist: In the landscape of pharmaceutical development, the journey from a simple precursor molecule to a life-alter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine

Foreword by the Senior Application Scientist: In the landscape of pharmaceutical development, the journey from a simple precursor molecule to a life-altering therapeutic is both complex and fascinating. The compound 2-(2-amino-5-bromobenzoyl)pyridine, a seemingly unassuming yellow solid, represents a critical nexus in the synthesis of potent benzodiazepines. This guide is crafted not merely as a compilation of data, but as a narrative of molecular utility. We will dissect its properties, explore its synthesis with an eye for industrial scalability, and understand its pivotal role in the creation of drugs that have impacted millions. Our exploration is grounded in the principles of scientific integrity, providing researchers and drug development professionals with a reliable and comprehensive resource. It is essential to note that while the topic refers to CAS number 21326-80-7, this appears to be an error. The correct and universally recognized CAS number for 2-(2-amino-5-bromobenzoyl)pyridine is 1563-56-0 .[1] This document will exclusively refer to the properties and data associated with this correct identifier.

2-(2-amino-5-bromobenzoyl)pyridine, often abbreviated as ABBP, is a substituted benzophenone derivative.[2] Its structure, featuring a pyridine ring linked to a brominated aminobenzoyl group, is the cornerstone of its reactivity and utility as a pharmaceutical intermediate.[3] The presence of the amino group, the bromine atom, and the ketone functional group, along with the nitrogen-containing heterocyclic pyridine ring, offers multiple sites for further chemical modification.

A comprehensive summary of its chemical and physical properties is presented below. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)-pyridin-2-ylmethanone[1]
Synonyms 2-amino-5-bromophenyl-2-pyridylmethanone, ABBP, Bromazepam Impurity A[1]
CAS Number 1563-56-0[1]
Molecular Formula C₁₂H₉BrN₂O[1][3][4]
Molecular Weight 277.12 g/mol [1][3][4]
Appearance Light yellow to yellow solid[3][4]
Melting Point 98-100 °C[3][4]
Boiling Point 451 °C[3][4]
Density ~1.546 g/cm³[3]
Flash Point 227 °C[3][4]
Solubility Soluble in DMSO and Methanol[3][4]
pKa (Predicted) 2.66 ± 0.10[4]

Synthesis and Manufacturing: A Strategic Overview

The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine is a critical process for the pharmaceutical industry. The choice of synthetic route is often a balance between yield, purity, cost, and environmental impact. Several methods have been reported, with the most common approach involving the reaction between a pyridine derivative and an anthranilic acid derivative.

Common Synthetic Pathway: Organolithium Route

A widely cited and efficient method involves the use of n-butyllithium to generate a nucleophilic pyridine species, which then reacts with 2-amino-5-bromobenzoic acid.[3][4] This method, while effective, requires cryogenic conditions and careful handling of pyrophoric reagents, making process safety a paramount concern in large-scale production.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Key Reagents cluster_process Reaction & Workup cluster_product Final Product R1 2-Bromopyridine P1 Lithiation at -40°C R1->P1 R2 2-Amino-5-bromobenzoic Acid P2 Nucleophilic Acyl Substitution R2->P2 Re1 n-Butyllithium (n-BuLi) Re1->P1 Re2 THF / Diethyl Ether Re2->P1 P1->P2 P3 Aqueous Workup & Neutralization P2->P3 P4 Extraction & Purification P3->P4 FP 2-(2-amino-5-bromobenzoyl)pyridine P4->FP

Caption: Organolithium-based synthesis of 2-(2-amino-5-bromobenzoyl)pyridine.

Experimental Protocol: Synthesis via Organolithium Route

Causality: This protocol leverages the high reactivity of organolithium reagents to deprotonate the pyridine ring at a specific position, creating a potent nucleophile. The low temperature (-40°C) is critical to prevent side reactions and decomposition of the lithiated intermediate.

  • Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reaction vessel with diethyl ether and cool to -40°C.

  • Lithiation: Slowly add a 2.5 M solution of n-butyllithium in hexane to the cooled ether. Subsequently, add 2-bromopyridine dropwise, maintaining the temperature at -40°C.[4] Stir the resulting mixture for 1 hour to ensure complete formation of the lithiated pyridine intermediate.[4]

  • Acylation: In a separate vessel, dissolve 2-amino-5-bromobenzoic acid in tetrahydrofuran (THF).[4] Add this solution dropwise to the reaction mixture. The causality here is a nucleophilic attack of the lithiated pyridine on the carboxylic acid group.

  • Warming and Quenching: Allow the reaction to slowly warm to 0°C and stir for an additional 2 hours.[4] The reaction is then quenched by the addition of 3N hydrochloric acid. This step protonates any remaining reactive species and facilitates the separation of organic and aqueous layers.

  • Extraction: Separate the aqueous layer. Neutralize it carefully with a base (e.g., solid sodium hydroxide) while cooling in an ice bath.[4] The product, now in its free base form, will precipitate or can be extracted into an organic solvent like diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography to yield the final product as a yellow solid.[4]

Alternative Synthetic Routes

Patented alternative methods aim to avoid the use of highly reactive organolithium reagents, potentially offering a safer and more scalable process. One such method involves a multi-step synthesis starting from 4-bromo-2-bromomethylphenol, proceeding through a boric acid intermediate, and utilizing a palladium-catalyzed cross-coupling reaction.[5][6] While more steps are involved, the reagents are generally less hazardous, which can be a significant advantage in an industrial setting.

Applications in Drug Development

The primary and most significant application of 2-(2-amino-5-bromobenzoyl)pyridine is its role as a key intermediate in the synthesis of major pharmaceutical compounds.[3] Its structure is a pre-formed scaffold that is elaborated upon to create the final active pharmaceutical ingredient (API).

Precursor to Bromazepam

Bromazepam is a benzodiazepine derivative with potent anxiolytic (anxiety-reducing) properties. ABBP is a direct precursor to this drug. The synthesis involves the cyclization of ABBP, typically by reacting the amino group with an amino acid derivative, to form the characteristic seven-membered diazepine ring of the benzodiazepine core.

Key Intermediate for Remimazolam

Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative-hypnotic.[5] It is used for procedural sedation and general anesthesia. The synthesis of this complex molecule also relies on 2-(2-amino-5-bromobenzoyl)pyridine as a foundational building block.[5]

Drug_Synthesis_Pathway cluster_bromo Bromazepam Synthesis cluster_remi Remimazolam Synthesis ABBP 2-(2-amino-5-bromobenzoyl)pyridine (ABBP) B_Step1 Cyclization Reaction (e.g., with amino acid derivative) ABBP->B_Step1 R_Step1 Multi-step Elaboration ABBP->R_Step1 Bromazepam Bromazepam (API) B_Step1->Bromazepam Remimazolam Remimazolam (API) R_Step1->Remimazolam

Caption: Role of ABBP as a key intermediate in drug synthesis.

Biological and Pharmacological Profile

While primarily valued as a synthetic intermediate, 2-(2-amino-5-bromobenzoyl)pyridine is not biologically inert. Understanding its own pharmacological and metabolic profile is crucial, especially as it is also a known metabolite of bromazepam.[2]

Potential Anti-inflammatory Activity

Some studies have suggested that ABBP possesses anti-inflammatory properties.[4] The proposed mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[4] This activity is an interesting characteristic, although it is not its primary therapeutic application.

Metabolism

In humans and animal models, bromazepam undergoes metabolism, and one of the pathways involves the hydrolytic cleavage of the benzodiazepine ring to yield 2-(2-amino-5-bromobenzoyl)pyridine.[2][7]

Once formed, ABBP itself can be further metabolized. A key metabolic transformation is the reduction of the carbonyl (ketone) group to a secondary alcohol, forming 2-amino-5-bromo-2'-azabenzhydrol (ABAB).[7] This reduction is catalyzed by NADPH-dependent enzymes found in the liver.[7]

Metabolism_Pathway Bromazepam Bromazepam ABBP 2-(2-amino-5-bromobenzoyl)pyridine (ABBP) Bromazepam->ABBP Hydrolysis ABAB 2-amino-5-bromo-2'-azabenzhydrol (ABAB) ABBP->ABAB Carbonyl Reduction (NADPH-dependent enzymes)

Sources

Protocols & Analytical Methods

Method

Unveiling the Potential: A Guide to the Comprehensive Characterization of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne Based Materials

An Application Note and Protocol Guide for Researchers Introduction: The Significance of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne in Advanced Materials 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a π-conjugated organic semiconductor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Significance of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne in Advanced Materials

1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a π-conjugated organic semiconductor distinguished by its rigid, linear structure composed of a central ethyne (acetylene) unit flanked by two biphenyl groups. This molecular architecture imparts significant thermal and chemical stability, as well as intriguing optoelectronic properties. The extended conjugation length, a consequence of the interconnected aromatic rings, suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Materials derived from this molecule are poised to be key components in the next generation of flexible, transparent, and cost-effective electronic devices.

This guide provides a comprehensive overview of the essential techniques for characterizing materials based on 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. It is designed for researchers, scientists, and professionals in drug development and materials science, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough investigation of these promising materials.

I. Structural and Morphological Characterization

A fundamental understanding of the molecular structure and solid-state packing of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne based materials is crucial for predicting and controlling their electronic properties.

A. X-ray Diffraction (XRD)

Expertise & Experience: X-ray diffraction is a powerful non-destructive technique for probing the atomic and molecular structure of crystalline materials.[1] For π-conjugated systems like 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, XRD provides invaluable information on molecular packing, crystal system, and the degree of crystallinity.[2][3] These parameters directly influence charge transport, with well-ordered crystalline domains generally leading to higher charge carrier mobility.[4]

Trustworthiness: XRD patterns are highly reproducible and serve as a fingerprint for a specific crystalline phase. By adhering to standardized sample preparation and data acquisition protocols, reliable and comparable results can be obtained.

Protocol: Powder X-ray Diffraction (PXRD) of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne Powder

  • Sample Preparation:

    • Ensure the 1,2-Di([1,1'-biphenyl]-4-yl)ethyne powder is finely ground to a homogenous consistency to ensure random orientation of the crystallites.

    • Carefully pack the powder into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Use a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Set the appropriate voltage and current for the X-ray tube.

    • Define the angular range for the scan (e.g., 2θ from 5° to 50°) and the scan speed.

  • Data Acquisition:

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the positions (2θ values) and intensities of the diffraction peaks.

    • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings corresponding to the observed peaks.[5]

    • Compare the obtained pattern with databases (if available) or use indexing software to determine the unit cell parameters.

    • The presence of sharp, well-defined peaks indicates a highly crystalline material, while broad halos suggest an amorphous or poorly crystalline nature.

Protocol: Thin-Film X-ray Diffraction of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne Films

  • Sample Preparation:

    • Deposit a thin film of the material onto a suitable substrate (e.g., silicon wafer, glass) using techniques like spin-coating, drop-casting, or vacuum deposition.[6][7]

  • Instrument Setup:

    • Utilize a diffractometer equipped with a thin-film attachment.

    • Employ a grazing incidence geometry (GIXRD) to enhance the signal from the thin film.

    • Set the appropriate incidence angle and detector scan range.

  • Data Acquisition and Analysis:

    • Collect the diffraction pattern and analyze the peak positions to determine the orientation of the crystalline domains relative to the substrate. This is critical for understanding charge transport in thin-film devices.

II. Optical and Electronic Properties

The optical and electronic properties of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne based materials dictate their suitability for various optoelectronic applications.

A. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light as a function of wavelength. For conjugated molecules, the absorption spectrum reveals the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] Photoluminescence spectroscopy measures the emission of light from a material after it has absorbed photons, providing insights into the radiative relaxation processes and the material's potential for light-emitting applications.

Trustworthiness: These techniques are highly sensitive and provide reproducible spectral data. The use of high-purity solvents and clean cuvettes is essential for accurate measurements.

Protocol: Solution-State UV-Vis and PL Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the 1,2-Di([1,1'-biphenyl]-4-yl)ethyne derivative in a suitable UV-transparent solvent (e.g., chloroform, THF, toluene). The concentration should be low enough to be within the linear range of the spectrophotometer's detector.

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

    • The onset of the absorption edge can be used to estimate the optical bandgap of the material.

  • Photoluminescence Spectroscopy:

    • Excite the solution at a wavelength corresponding to a strong absorption band.

    • Record the emission spectrum.

    • Determine the wavelength of maximum emission (λem).

    • The quantum yield can be calculated by comparing the integrated emission intensity to that of a known standard.

Protocol: Solid-State (Thin-Film) UV-Vis and PL Spectroscopy

  • Sample Preparation:

    • Deposit a thin film of the material on a transparent substrate (e.g., quartz, glass).

  • Data Acquisition:

    • Record the absorption and emission spectra of the thin film using a spectrophotometer equipped with a solid-state sample holder.

  • Data Analysis:

    • Compare the solid-state spectra to the solution-state spectra. Shifts in the absorption and emission maxima can provide information about intermolecular interactions and aggregation in the solid state.

Property Technique Typical Expected Data for Diaryl-ethyne Systems
Maximum Absorption (λmax)UV-Vis Spectroscopy300 - 450 nm (in solution)
Maximum Emission (λem)Photoluminescence Spectroscopy400 - 600 nm (in solution)
Optical BandgapUV-Vis Spectroscopy2.5 - 3.5 eV

III. Electrochemical Characterization

Electrochemical methods are indispensable for determining the energy levels (HOMO and LUMO) and redox behavior of organic semiconductors.[9][10][11][12]

A. Cyclic Voltammetry (CV)

Expertise & Experience: Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. It allows for the determination of oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.

Trustworthiness: CV is a well-established and reliable technique. The accuracy of the results depends on the purity of the solvent and electrolyte, as well as the proper cleaning and polishing of the electrodes.

Protocol: Cyclic Voltammetry of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Sample Preparation:

    • Dissolve a small amount of the 1,2-Di([1,1'-biphenyl]-4-yl)ethyne derivative in the electrolyte solution.

    • Alternatively, a thin film of the material can be drop-casted onto the working electrode.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen, argon) for at least 15 minutes.

    • Record the cyclic voltammogram by sweeping the potential between appropriate limits.

    • Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc+) internal standard under the same conditions for calibration.

  • Data Analysis:

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

    • The electrochemical bandgap can be calculated as Eg = ELUMO - EHOMO.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne xrd XRD synthesis->xrd spectroscopy UV-Vis & PL synthesis->spectroscopy electrochem Cyclic Voltammetry synthesis->electrochem thermal TGA & DSC synthesis->thermal microscopy AFM / SEM synthesis->microscopy structure Crystal Structure & Morphology xrd->structure optoelectronic Optical & Electronic Properties spectroscopy->optoelectronic electrochemical_properties HOMO/LUMO Levels electrochem->electrochemical_properties thermal_stability Thermal Stability thermal->thermal_stability surface Surface Topography microscopy->surface

Caption: Workflow for the characterization of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne based materials.

IV. Thermal Properties

The thermal stability of organic semiconductor materials is a critical parameter for device fabrication and long-term operational stability.[13]

A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions such as melting, crystallization, and glass transitions.[15]

Trustworthiness: TGA and DSC are highly accurate and reproducible techniques when performed on calibrated instruments under a controlled atmosphere.

Protocol: TGA and DSC of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

  • Sample Preparation:

    • Accurately weigh a small amount (typically 2-10 mg) of the powdered sample into a TGA or DSC pan.

  • Instrument Setup:

    • Place the sample pan in the instrument furnace.

    • Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation.

  • Data Acquisition:

    • Run the temperature program and record the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves.

  • Data Analysis:

    • TGA: Determine the onset decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. This indicates the upper limit of the material's thermal stability.

    • DSC: Identify any endothermic or exothermic peaks. For a crystalline material, a sharp endothermic peak corresponding to the melting point (Tm) would be expected. The absence of a melting peak and the presence of a glass transition (Tg) would suggest an amorphous material.

Property Technique Expected Data for a Rigid Organic Molecule
Decomposition Temperature (Td)TGA> 300 °C
Melting Point (Tm)DSCA sharp endothermic peak
Glass Transition Temperature (Tg)DSCA step-like change in the baseline (for amorphous phases)

V. Thin-Film Morphology

The performance of organic electronic devices is highly dependent on the morphology of the active thin film.[4]

A. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

Expertise & Experience: AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is ideal for characterizing the surface roughness, grain size, and domain structure of organic semiconductor thin films.[16] SEM uses a focused beam of electrons to generate images of a sample's surface, offering information on morphology and composition at the micro- and nanoscale.

Trustworthiness: Both AFM and SEM provide direct visualization of the surface morphology. The quality of the images is dependent on proper sample preparation and instrument operation.

Protocol: AFM and SEM of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne Thin Films

  • Sample Preparation:

    • Deposit a thin film of the material onto a smooth substrate (e.g., silicon wafer, freshly cleaved mica).

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Engage the AFM tip with the surface and begin scanning.

    • Optimize the scanning parameters (scan size, scan rate, feedback gains) to obtain high-quality images.

    • Acquire both height and phase images. Phase images can reveal variations in material properties.

  • SEM Imaging:

    • Mount the sample on an SEM stub using conductive tape.

    • If the sample is non-conductive, a thin conductive coating (e.g., gold, carbon) may be required to prevent charging.

    • Introduce the sample into the SEM chamber and pump down to a high vacuum.

    • Obtain images at various magnifications to observe the overall film uniformity and fine morphological features.

  • Data Analysis:

    • AFM: Analyze the height images to determine the root-mean-square (RMS) roughness and the size and distribution of crystalline grains.

    • SEM: Examine the images to identify any cracks, pinholes, or other defects in the film.

logical_relationship Molecular_Structure Molecular Structure (e.g., 1,2-Di([1,1'-biphenyl]-4-yl)ethyne) Solid_State_Packing Solid-State Packing (Crystallinity, Orientation) Molecular_Structure->Solid_State_Packing influences Electronic_Properties Electronic Properties (HOMO/LUMO, Bandgap) Molecular_Structure->Electronic_Properties directly affects Solid_State_Packing->Electronic_Properties determines Device_Performance Device Performance (Mobility, Efficiency) Electronic_Properties->Device_Performance governs

Caption: Interrelationship between molecular structure and device performance.

Conclusion

A thorough characterization of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne based materials is essential for unlocking their full potential in advanced electronic and photonic applications. By systematically employing the techniques outlined in this guide—from structural analysis with XRD to morphological imaging with AFM and SEM—researchers can gain a deep understanding of the structure-property relationships that govern the performance of these materials. This knowledge is critical for the rational design of new materials and the optimization of device fabrication processes, ultimately paving the way for the next generation of organic electronics.

References

  • Journal of Applied Physics. (2021). Thermal transport in organic semiconductors. AIP Publishing. Retrieved from [Link]

  • RWTH Publications. (n.d.). Growth, structure and morphology of organic thin films. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. Retrieved from [Link]

  • IUCr Journals. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Thermal control of organic semiconductors for trace detection of explosives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Di(pyridin-4-yl)ethyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Building crystal structures of conjugated polymers through X-ray diffraction and molecular modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal transport in organic semiconductors. Retrieved from [Link]

  • Evident Scientific. (2023). Thin Film Technology in Compound Light Microscopes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Standardized Electrochemical Characterization of Conductive Hydrogels. Retrieved from [Link]

  • PubMed. (n.d.). Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. Retrieved from [Link]

  • YouTube. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.4: X-ray Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Retrieved from [Link]

  • SERC (Carleton). (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Retrieved from [Link]

  • YouTube. (2024). Semiconductors - Thermal Analysis in electronics - Live Webinar. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. Retrieved from [Link]

  • UPenn Physics. (n.d.). XRD Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and computational study of some new heterocyclic derived from 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1,2-Bis[4-[di(1H-pyrrol-2-yl)methyl]phenyl]ethene as a New Bis(dipyrromethane) Building Block. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural characterization, and computational studies of 1-[2-(diphenylphosphanyl)phenyl]-N-(4-methoxyphenyl)methanimine against two protease inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some bi, tri and tetravalent transition metal complexes of N'-(furan-2-yl-methylene)-2-(p-tolylamino)acetohydrazide HL1 and N'. Retrieved from [Link]

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Application

Application Notes & Protocols: 1,2-Di([1,1'-biphenyl]-4-yl)ethyne for High-Performance Gas Storage

Introduction: The Architectural Advantage of Biphenyl Ethyne Scaffolds in Gas Adsorption The quest for efficient and safe storage of gases like hydrogen (H₂) and carbon dioxide (CO₂) is a critical frontier in sustainable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of Biphenyl Ethyne Scaffolds in Gas Adsorption

The quest for efficient and safe storage of gases like hydrogen (H₂) and carbon dioxide (CO₂) is a critical frontier in sustainable energy and environmental remediation. Porous Organic Polymers (POPs) have emerged as a highly promising class of materials for these applications.[1][2] Their advantages stem from low framework density, high thermal and chemical stability, and the vast synthetic flexibility to tune their porous architecture for specific gas affinities.[1][2]

This document provides a detailed guide to the application of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne as a fundamental building block for creating a novel Conjugated Microporous Polymer (CMP), herein designated as Biphenyl Ethyne Polymer (BEP), for gas storage applications. The core of this system's efficacy lies in its unique molecular structure. The biphenyl groups provide rigid, planar surfaces that enhance physisorption interactions with gas molecules, while the linear ethyne linker ensures a highly conjugated, inflexible backbone. This combination leads to the formation of a robust, three-dimensional network with permanent microporosity, which is essential for high gas uptake at ambient and cryogenic temperatures.

The protocols detailed below are based on the robust and widely-utilized Sonogashira-Hagihara cross-coupling reaction, a cornerstone in the synthesis of conjugated polymers.[3][4][5] We will describe the synthesis of a hypothetical, yet scientifically rigorous, porous polymer (BEP) by co-polymerizing 1,2-Di([1,1'-biphenyl]-4-yl)ethyne with a suitable cross-linker, 1,3,5-triethynylbenzene, to generate a highly porous and stable aromatic framework.

PART 1: Synthesis of Biphenyl Ethyne Polymer (BEP)

The synthesis of BEP is achieved via a palladium-copper catalyzed Sonogashira-Hagihara cross-coupling reaction. This method is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides, leading to a highly cross-linked, insoluble polymer network.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (CuI) is used. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling the coupling reaction to proceed at moderate temperatures.

  • Solvent and Base: A mixture of a polar aprotic solvent like N,N-Dimethylformamide (DMF) and an amine base (e.g., triethylamine, TEA) is employed. DMF ensures the solubility of the monomers and catalysts, while TEA acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct, driving the reaction to completion.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidative homo-coupling of terminal alkynes (Glaser coupling), which would lead to structural defects in the polymer network.

Experimental Workflow: BEP Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Purification Setup 1. Add Monomers & Solvents (1,2-Di([1,1'-biphenyl]-4-yl)ethyne, 1,3,5-tribromobenzene, DMF, TEA) to a dry, N₂-purged flask. Degas 2. Degas Mixture (Freeze-pump-thaw cycles) Setup->Degas Heat 3. Heat to 80-100 °C Degas->Heat Catalyst 4. Inject Catalyst Slurry (Pd(PPh₃)₄ and CuI in DMF) Heat->Catalyst React 5. React for 48-72h (Precipitate forms) Catalyst->React Cool 6. Cool to Room Temp. React->Cool Filter 7. Filter Precipitate Cool->Filter Wash 8. Wash with Methanol/Acetone (Removes residual catalysts & monomers) Filter->Wash

Caption: Workflow for the synthesis of Biphenyl Ethyne Polymer (BEP).

Detailed Protocol: BEP Synthesis
  • Reagent Preparation:

    • In a dry, 2-necked 150 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-Di([1,1'-biphenyl]-4-yl)ethyne (e.g., 1.0 mmol) and 1,3,5-tribromobenzene (e.g., 0.67 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 10 mL) and triethylamine (TEA, 10 mL).

  • Inerting the System:

    • Seal the flask and purge with dry nitrogen (N₂) gas for 15 minutes while stirring to ensure an inert atmosphere.

  • Catalyst Introduction:

    • In a separate vial, suspend tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 0.04 mmol) and copper(I) iodide (CuI, e.g., 0.08 mmol) in 2 mL of anhydrous DMF.

  • Polymerization Reaction:

    • Heat the monomer mixture to 100 °C.

    • Using a syringe, inject the catalyst slurry into the hot reaction mixture.

    • Continue heating at 100 °C under N₂ with vigorous stirring for 72 hours. A solid precipitate will form as the polymer network grows and becomes insoluble.

  • Isolation and Initial Purification:

    • After the reaction period, cool the flask to room temperature.

    • Pour the mixture into a beaker containing cold methanol (~100 mL) to quench the reaction and fully precipitate the polymer.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid copiously with methanol and acetone to remove any unreacted monomers, oligomers, and residual catalyst.

PART 2: Post-Synthesis Activation Protocol

For a porous polymer to be effective in gas storage, the pores must be free of solvent molecules and any synthetic debris. The activation process is therefore a critical step to ensure maximum accessibility of the porous network.

Causality Behind Experimental Choices:
  • Soxhlet Extraction: This continuous extraction method is superior to simple washing. By repeatedly washing the polymer with fresh, hot solvent, it efficiently removes any trapped impurities, unreacted monomers, and catalyst residues from deep within the polymer's microporous structure.

  • Solvent Choice: A series of solvents with varying polarities (e.g., methanol, acetone, chloroform) are used to ensure the removal of a wide range of potential impurities.

  • High-Vacuum Drying: Heating the polymer under a high vacuum is essential to remove the high-boiling-point extraction solvents from the micropores without causing the pore structure to collapse. This step "opens up" the framework, making it ready for gas adsorption.

Detailed Protocol: BEP Activation
  • Soxhlet Extraction:

    • Place the crude BEP powder into a cellulose extraction thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Extract the polymer with methanol for 12 hours.

    • Replace the solvent and extract with acetone for another 12 hours.

    • Finally, replace the solvent and extract with chloroform for 12 hours.

  • Drying and Activation:

    • Carefully remove the purified polymer from the thimble and place it in a Schlenk flask.

    • Dry the polymer under a dynamic high vacuum (<10⁻⁵ bar) at 120 °C for 15-24 hours.[6]

    • After cooling to room temperature under vacuum, the activated BEP powder is ready for characterization and gas adsorption analysis.

PART 3: Characterization and Gas Storage Performance

Structural and Thermal Characterization

Before gas adsorption measurements, it is crucial to confirm the successful synthesis and stability of the BEP material.

Technique Purpose Expected Result for BEP
FTIR Spectroscopy To confirm the formation of the polymer network and the consumption of monomers.Disappearance of the C≡-H stretching peak (~3280 cm⁻¹) and the C-Br stretching peak (~500 cm⁻¹) from the starting materials.[2]
Solid-State ¹³C NMR To analyze the chemical environment of carbon atoms in the insoluble polymer network.Broad resonances corresponding to aromatic and alkyne carbons, confirming the cross-linked polymer structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer, which is critical for regeneration and long-term use.High thermal stability, with a decomposition temperature typically above 400 °C in a nitrogen atmosphere.[2]
Powder X-ray Diffraction (PXRD) To determine the nature of the polymer's solid-state structure.A broad, amorphous halo, which is characteristic of most highly cross-linked Conjugated Microporous Polymers.[2]
Gas Adsorption Analysis: Protocol and Expected Performance

Gas sorption analysis is the definitive method to evaluate the potential of BEP for gas storage.[7] The analysis provides key parameters such as specific surface area, pore volume, and gas uptake capacity.

Gas Adsorption Measurement Workflow

G cluster_0 Sample Preparation cluster_1 Porosity Measurement (N₂ Sorption) cluster_2 Gas Storage Measurement (H₂ / CO₂) Sample 1. Weigh Activated BEP (100-200 mg) into sample tube Degas 2. Degas Sample in-situ (e.g., 120 °C under vacuum for >12h) on the analyzer port Sample->Degas CoolN2 3. Cool sample to 77 K (Liquid Nitrogen Bath) Degas->CoolN2 CoolGas 6. Set Temperature (77 K for H₂, 273/298 K for CO₂) Degas->CoolGas MeasureN2 4. Measure N₂ Adsorption/Desorption Isotherm (Relative Pressure P/P₀ = 0.01 to 0.99) CoolN2->MeasureN2 AnalysisN2 5. Calculate BET Surface Area & Pore Size Distribution (NLDFT) MeasureN2->AnalysisN2 MeasureGas 7. Measure Adsorption Isotherm (up to 1 bar or higher) CoolGas->MeasureGas AnalysisGas 8. Determine Gas Uptake Capacity (mmol/g or wt%) MeasureGas->AnalysisGas

Caption: Workflow for gas adsorption analysis of BEP.

Detailed Protocol: Gas Adsorption Measurements
  • Sample Preparation:

    • Accurately weigh 100-200 mg of activated BEP into a pre-weighed analysis tube.

    • Attach the tube to the degassing port of a volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2420 or similar).[6]

    • Degas the sample in-situ at 120 °C under high vacuum for at least 12 hours to remove any adsorbed atmospheric gases and moisture.[6]

  • Porosity Analysis (N₂ Sorption):

    • After degassing, weigh the sample tube again to determine the precise mass of the activated sample.

    • Move the tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption analysis by incrementally dosing N₂ gas up to a relative pressure (P/P₀) of ~1.

    • Use the adsorption data in the P/P₀ range of 0.01-0.10 to calculate the Brunauer-Emmett-Teller (BET) specific surface area.[6]

    • Use the full isotherm to calculate the total pore volume and the pore size distribution, typically using Non-Local Density Functional Theory (NLDFT) models.[6]

  • Hydrogen (H₂) Storage Measurement:

    • Using the same degassed sample, perform H₂ adsorption measurements at 77 K up to a pressure of 1 bar.

    • The amount of H₂ adsorbed is typically reported in weight percent (wt%).

  • Carbon Dioxide (CO₂) Capture Measurement:

    • Perform CO₂ adsorption measurements at both 273 K (ice-water bath) and 298 K (thermostatted water bath) up to a pressure of 1 bar.

    • The uptake is reported in mmol/g or cm³/g. The ratio of CO₂ uptake to N₂ uptake under similar conditions can be used to estimate the selectivity for CO₂ capture from flue gas streams.

Anticipated Performance Data

Based on literature for analogous CMPs synthesized from biphenylene and ethyne precursors, the following performance characteristics can be anticipated for BEP.[8]

Parameter Anticipated Value Significance for Gas Storage
BET Specific Surface Area 600 - 1600 m²/gA high surface area provides more sites for gas molecules to physically adsorb, directly correlating with higher storage capacity.[8]
Total Pore Volume 0.4 - 1.0 cm³/gRepresents the total space available within the material to accommodate gas molecules.
H₂ Uptake @ 77 K, 1 bar 1.0 - 1.5 wt%A key metric for evaluating materials for cryogenic hydrogen storage applications.
CO₂ Uptake @ 273 K, 1 bar 2.0 - 4.0 mmol/g (87.4 cm³/g)Indicates strong potential for post-combustion carbon capture. The π-rich aromatic framework enhances affinity for CO₂.[8]
Isosteric Heat of Adsorption (Qst) for CO₂ 25 - 30 kJ/molMeasures the strength of the interaction between CO₂ and the polymer surface. A moderate Qst is ideal for efficient capture and release.

References

  • Metal–organic framework. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Zhang, Y., Yuan, S., Feng, X., Li, H., Zhou, J., & Wang, B. (2015). Ultrahigh hydrogen storage capacity of novel porous aromatic frameworks. Journal of Materials Chemistry A, 3(21), 10724-10731. [Link]

  • Al-Ghamdi, A. A., Al-Otaibi, A. M., & El-Gomati, M. M. (2021). Systematic Design and Synthesis of Conjugated Microporous Polymers Containing Pyrene and Azobenzene Building Materials for High-Performance Energy Storage. ACS Omega, 6(41), 27244–27255. [Link]

  • BSD Instrument. (n.d.). Porous Material Adsorption Characterization. Retrieved January 27, 2026, from [Link]

  • Xu, Y., Jin, S., Xu, H., Nagai, A., & Jiang, D. (2013). Conjugated microporous polymers: design, synthesis and application. Chemical Society Reviews, 42(20), 8012-8031. [Link]

  • Al-Otaibi, A. M., Al-Ghamdi, A. A., & El-Gomati, M. M. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4165. [Link]

  • Ahmed, S., & Yusoof, M. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. University of Bath's research portal. [Link]

  • Holst, J. R., & Cooper, A. I. (2010). Advances in Conjugated Microporous Polymers. Macromolecular Rapid Communications, 31(13), 1141-1151. [Link]

  • Li, S., Zhang, S., Liu, Y., & Ma, Y. (2018). Conjugated microporous polymers based on biphenylene for CO2 adsorption and luminescence detection of nitroaromatic compounds. New Journal of Chemistry, 42(18), 15154-15159. [Link]

  • Wang, C., Zhang, L., Wang, C., & Li, H. (2022). Stable Porous Organic Polymers Used for Reversible Adsorption and Efficient Separation of Trace SO2. ACS Macro Letters, 11(8), 954–960. [Link]

  • Li, B., Wen, H.-M., Wang, H., Wu, H., & Zeller, M. (2014). Flexible porous coordination polymers constructed from 1,2-bis(4-pyridyl)hydrazinevia solvothermal in situreduction of 4,4′-azopyridine. Dalton Transactions, 43(15), 5716-5719. [Link]

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  • Liu, Q., & Wang, B. (2024). Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. Accounts of Chemical Research, 57(17), 2499–2511. [Link]

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  • OAE Publishing Inc. (2025, September 8). Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

Welcome to the technical support center for the synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related diarylalkyne compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields and purity.

The synthesis of symmetrical diarylalkynes such as 1,2-di([1,1'-biphenyl]-4-yl)ethyne is most commonly achieved via a Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] While highly effective, the reaction is sensitive to a number of parameters that can impact yield and lead to the formation of undesirable byproducts. This guide will walk you through the intricacies of this synthesis, providing actionable solutions to common problems.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is very low, or I'm only recovering my starting material. What are the most likely causes?

Low or no conversion is a common issue in Sonogashira couplings. A systematic investigation of the following factors is recommended:

  • Catalyst Inactivity: The palladium(0) active species is prone to deactivation.

    • Palladium(II) Pre-catalyst Not Reduced: Many common pre-catalysts, such as Pd(PPh₃)₂Cl₂, are Pd(II) complexes and must be reduced in situ to the active Pd(0) species.[3] This reduction is typically effected by an amine base or a phosphine ligand.[3] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Catalyst Decomposition (Palladium Black): The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition. This can be triggered by elevated temperatures, the presence of oxygen, or an inappropriate choice of solvent.

    • Solution: Ensure you are using a high-quality palladium pre-catalyst. If using a Pd(II) source, ensure your conditions (e.g., presence of excess phosphine or amine) are suitable for its reduction. If palladium black is observed, consider lowering the reaction temperature or switching to a more suitable solvent.

  • Poor Quality of Reagents:

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend for reactivity is I > OTf > Br >> Cl.[3] For the synthesis of 1,2-di([1,1'-biphenyl]-4-yl)ethyne, using 4-iodo-1,1'-biphenyl is strongly recommended over 4-bromo-1,1'-biphenyl, as the latter will likely require higher temperatures and longer reaction times, increasing the risk of side reactions.[3]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time. Oxidized copper species are ineffective in the catalytic cycle.

    • Solution: Use high-purity starting materials. If using 4-bromobiphenyl, consider switching to 4-iodobiphenyl. Always use a fresh, high-quality source of CuI.

  • Inadequate Reaction Conditions:

    • Presence of Oxygen: The Sonogashira coupling should be performed under strictly anaerobic conditions. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which forms a diyne byproduct and consumes the alkyne starting material.[2] Furthermore, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Ineffective Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[3] The basicity and steric properties of the amine can influence the reaction rate.

    • Solution: Thoroughly degas your solvent and reagents before starting the reaction and maintain an inert atmosphere (argon or nitrogen) throughout. Ensure your chosen base is appropriate for the reaction and is used in sufficient quantity.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I prevent this?

This is a classic case of the Glaser coupling side reaction.[3] This reaction is promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this unwanted side reaction:

  • Ensure Rigorous Exclusion of Oxygen: As mentioned above, this is the most critical factor. Use standard Schlenk line or glovebox techniques to handle your reagents and set up the reaction. Solvents should be thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period.

  • Consider a Copper-Free Protocol: In cases where Glaser coupling is particularly problematic, a copper-free Sonogashira protocol can be employed.[2] These reactions often require a different set of ligands and may proceed at a slower rate, but they completely eliminate the primary pathway for alkyne homocoupling.

  • Control the Addition of the Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: The reaction seems to start but then stalls, leaving a mixture of starting materials and product. What could be the cause?

Reaction stalling can be due to several factors, often related to the stability of the catalytic system over time:

  • Ligand Degradation or Dissociation: Phosphine ligands, such as triphenylphosphine (PPh₃), can be susceptible to oxidation or can dissociate from the palladium center, leading to catalyst deactivation.

  • Insufficient Base: As the reaction progresses, the amine base is consumed to form an ammonium salt. If the amount of base is insufficient, the reaction may stop once the base is fully neutralized.

  • Substrate or Product Inhibition: In some cases, the product or even the starting material at high concentrations can coordinate to the palladium center and inhibit the catalytic cycle.

  • Solution: Consider using more robust, electron-rich, and sterically bulky phosphine ligands, which can stabilize the palladium catalyst.[2] Ensure you are using a sufficient excess of the base. If inhibition is suspected, running the reaction at a lower concentration may be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to use for this synthesis?

Commonly used palladium pre-catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2] Both are generally effective, though Pd(PPh₃)₄ is already in the Pd(0) oxidation state, while Pd(PPh₃)₂Cl₂ requires in situ reduction.[3] For improved stability and activity, pre-catalysts with more sophisticated ligands, such as those developed by Buchwald or Fu, can be considered, especially for less reactive aryl bromides.[1]

Q: Which base should I choose?

Amine bases are typically used in Sonogashira reactions.[1] Common choices include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine. The choice of base can be solvent and substrate-dependent. Generally, a slight excess of the base is used.

Q: What is the role of the copper(I) iodide?

Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate.[3] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3] The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions and at a faster rate.[2]

Q: Can I use acetylene gas directly for this reaction?

While it is possible to use acetylene gas, it can be challenging to handle safely and to control the stoichiometry. A more convenient and common approach is to use a protected form of acetylene, such as trimethylsilylacetylene (TMSA).[3] The TMS group can be easily removed in situ or in a subsequent step to yield the terminal alkyne.[3] For the synthesis of a symmetrical diarylalkyne, a one-pot procedure involving the coupling of the aryl halide with TMSA, followed by in situ deprotection and reaction with a second equivalent of the aryl halide, can be employed.[3]

Q: How do I purify the final product?

1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a solid at room temperature. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols

Representative Protocol for the Synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

This protocol is a general guideline based on typical Sonogashira reaction conditions. Optimization may be required for your specific setup and reagents.

Materials:

  • 4-Iodo-1,1'-biphenyl

  • Acetylene source (e.g., calcium carbide for in-situ generation or a protected alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1,1'-biphenyl (2.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and PPh₃ (0.08 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., THF) and triethylamine (4.0 equiv.) via syringe.

  • Begin stirring the mixture.

  • Introduce the acetylene source. If using acetylene gas, bubble it through the solution at a slow rate.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Diarylalkyne Yield
ParameterVariationTypical Effect on YieldRationale
Aryl Halide I > Br > ClIodides give the highest yields under the mildest conditions.The C-X bond strength decreases from Cl to I, facilitating oxidative addition.[3]
Catalyst Loading 0.5 - 5 mol%Higher loading can increase the rate but also the cost and potential for side reactions.A sufficient amount of catalyst is needed to drive the reaction to completion in a reasonable time.
Cu(I) Co-catalyst With vs. WithoutThe presence of Cu(I) generally increases the reaction rate and allows for milder conditions.Cu(I) facilitates the formation of the reactive copper acetylide.[3]
Base Et₃N, i-Pr₂NH, PiperidineThe choice of base can significantly impact the yield.The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
Solvent THF, DMF, Toluene, AcetonitrileThe optimal solvent depends on the solubility of the reagents and the reaction temperature.The solvent can influence catalyst stability and reaction kinetics.[3]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 - Ar-C≡C-R Product Ar-C≡C-R CuX CuX Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Alkyne->Copper_Acetylide + CuX, Base Base Base Copper_Acetylide->Transmetal Aryl_Halide Ar-X Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Aryl Halide, Alkyne, Catalysts, Base) Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere (Degassing, N₂/Ar Purge) Check_Reagents->Check_Atmosphere Reagents OK Purify Purify Starting Materials Check_Reagents->Purify Impure Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) Check_Atmosphere->Optimize_Conditions Atmosphere OK Improve_Degassing Improve Degassing Technique Check_Atmosphere->Improve_Degassing Oxygen Present Consider_Alternatives Consider Alternative Protocol (Copper-Free, Different Ligand) Optimize_Conditions->Consider_Alternatives No Improvement Screen_Conditions Screen Solvents & Temperatures Optimize_Conditions->Screen_Conditions Sub-optimal Success Yield Improved Optimize_Conditions->Success Improvement Run_Cu_Free Attempt Copper-Free Reaction Consider_Alternatives->Run_Cu_Free Purify->Check_Reagents Improve_Degassing->Check_Atmosphere Screen_Conditions->Success Run_Cu_Free->Success

Sources

Optimization

Technical Support Center: Purification of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. This document moves beyond simple protocols to explain the underlying principl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, and what are the common impurities I should expect?

A1: The most prevalent method for synthesizing symmetrical diarylacetylenes like 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is the Sonogashira cross-coupling reaction .[1] This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl halide. For this specific molecule, a common approach is the homocoupling of 4-ethynylbiphenyl.

Understanding this synthesis is key to anticipating impurities:

  • Unreacted Starting Materials: Residual 4-ethynylbiphenyl or 4-iodobiphenyl (if used in a cross-coupling variant).

  • Homocoupled Diynes (Glaser Byproduct): The copper co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne to form 1,4-di([1,1'-biphenyl]-4-yl)buta-1,3-diyne. This is a very common and often challenging impurity to remove.

  • Catalyst Residues: Traces of palladium and copper complexes can remain, often imparting a yellow, brown, or gray color to the crude product.

  • Solvent and Base: Residual solvents (like toluene or THF) and the amine base (like triethylamine or diisopropylamine) used in the reaction.[2]

Q2: What are the primary purification strategies for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne?

A2: The two most effective and widely used methods are recrystallization and flash column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is ideal when you have a crystalline solid with a moderate level of impurities that have different solubility profiles from your product. It is often faster and uses less solvent for large-scale purifications.

  • Flash Column Chromatography is superior for separating compounds with very similar polarities, such as the target molecule and its Glaser homocoupling byproduct.[3][4] It offers higher resolution but is more labor-intensive and requires larger volumes of solvent.[3]

Q3: My crude product is a pale yellow/brown solid. Is this normal, and how do I get a pure white product?

A3: A colored crude product is very common and is almost always due to residual palladium or copper catalysts, or trace polymeric byproducts. These impurities are often highly colored and present in small amounts.

  • For Recrystallization: You can often remove these colored impurities by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored species. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • For Column Chromatography: These catalyst residues typically bind strongly to the silica gel and will either remain at the baseline or elute much later than your nonpolar product, resulting in effective removal.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My column chromatography is not separating the product from a closely-running impurity.
  • Possible Cause: The eluent system lacks the selectivity needed to resolve compounds with similar polarities. This is common when trying to separate 1,2-Di([1,1'-biphenyl]-4-yl)ethyne from its diacetylene homocoupling byproduct.

  • Solution & Scientific Rationale:

    • Optimize Eluent Composition: The key is to find a solvent system where the difference in affinity for the stationary phase between your product and the impurity is maximized.[4] For nonpolar compounds like diarylacetylenes, a mixture of a nonpolar solvent (e.g., hexanes, cyclohexane) and a slightly more polar solvent (e.g., dichloromethane or toluene) is effective.

    • Systematic TLC Analysis: Before running the column, test various solvent ratios with Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound. This range provides the optimal balance between resolution and elution time.

    • Consider a Different Stationary Phase: If silica gel fails, consider using alumina, which has different selectivity, or a reverse-phase column if the impurities are significantly more nonpolar.

Eluent System (Hexane:Dichloromethane) Typical Rf of Target Compound Notes
9:1~0.50Too high; poor separation likely.
4:1 ~0.30 Good starting point for column.
2:1~0.15Too low; long elution time, band broadening.
Problem: I have very low recovery after recrystallization.
  • Possible Cause 1: The chosen solvent is too good. Your product is highly soluble even at low temperatures, preventing it from crystallizing out.

  • Solution & Scientific Rationale:

    • Select an Appropriate Solvent: An ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C).[5] For 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, consider solvents like toluene, xylenes, or a mixed solvent system such as ethanol/toluene.

    • Use a Two-Solvent System: If a single solvent isn't working, use a binary system. Dissolve your compound in a small amount of a "good" solvent (e.g., hot toluene or DCM) and then slowly add a "poor" solvent (e.g., hexanes or methanol) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Possible Cause 2: The solution was cooled too quickly. Rapid cooling leads to the formation of small, impure crystals or an oil, which traps impurities.[5]

  • Solution & Scientific Rationale:

    • Promote Slow Crystal Growth: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath. Slow cooling allows for the selective incorporation of your target molecule into the crystal lattice, excluding impurities.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating the target compound from closely related byproducts like the Glaser homocoupling product.

Methodology:

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Dichloromethane) that provides an Rf of ~0.3 for the target compound and shows baseline separation from major impurities.

  • Column Packing (Slurry Method):

    • Choose a column with a diameter appropriate for your sample size (a 40-50 mm diameter column is suitable for 1-2 g of crude material).

    • Add a small plug of cotton or glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude 1,2-Di([1,1'-biphenyl]-4-yl)ethyne in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This prevents dissolution issues at the column head.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. Apply gentle positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Diagram: Purification Workflow Decision Tree

This diagram illustrates the logical flow for choosing a purification strategy based on initial analytical data.

Purification_Workflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_paths Purification Strategy cluster_end Final Product start Crude Product Analysis (TLC, 1H NMR) check_impurities Major Impurities Identified? start->check_impurities recrystallize Recrystallization (Toluene or Xylenes) check_impurities->recrystallize  Polar Impurities or  Baseline Material Only chromatography Flash Column Chromatography (Hexane/DCM) check_impurities->chromatography  Closely-Eluting Impurities  (e.g., Glaser Product) end_product Pure 1,2-Di([1,1'-biphenyl]-4-yl)ethyne recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting the optimal purification method.

References

  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]

  • ResearchGate. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]

  • Google Patents. (2013). Process for producing (ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Retrieved from [Link]

  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]

  • JETIR. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • arXiv. (n.d.). ONE-POT SYNTHESIS AND CHARACTERIZATION OF POLYYNES END-CAPPED BY BIPHENYL GROUPS (α,ω-BIPHENYLPOLYYNES). Retrieved from [Link]

  • IBA Lifesciences. (2023). Common Problems During His-tag Purification. YouTube. Retrieved from [Link]

  • SciSpace. (2001). Oxidative cyclization of bis(biaryl)acetylenes: synthesis and photophysics of dibenzo[g,p]chrysene-based fluorescent polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. Retrieved from [Link]

  • ChemRxiv. (2018). Acid Catalyzed Polymerization of Phenyl Ethane 1,2-diol for One-Pot Synthesis of Organosoluble Poly(phenylene Vinylene). Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Emitter Materials in Organic Light-Emitting Diodes (OLEDs): Benchmarking Against Standard Emitters and an Outlook on 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the materials used within their emissive layers. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the materials used within their emissive layers. This guide provides a comparative analysis of established emitter materials, offering a benchmark for researchers and material scientists. We will delve into the performance characteristics of standard blue, green, and red emitters, and provide a perspective on the potential of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, a molecule of interest due to its structural characteristics.

Introduction to OLED Emitter Materials

The heart of an OLED is the emissive layer (EML), where electrically injected charge carriers (electrons and holes) recombine to form excitons, which then radiatively decay to produce light. The choice of the emitter material dictates the color, efficiency, and lifetime of the device. Emitters are typically classified by the color of light they produce and the mechanism of light emission (fluorescence or phosphorescence). For the purpose of this guide, we will focus on fluorescent emitters, which are known for their high stability.

Performance Comparison of Standard Emitter Materials

To provide a clear benchmark, we have compiled the performance data of several industry-standard fluorescent emitter materials for blue, green, and red OLEDs. These materials are frequently used as dopants in a host material to achieve high-performance devices.

Material ClassEmitter MaterialHost MaterialPeak Emission (nm)External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
Blue Emitter DPVBiVarious~450~5-8~3-7~2-5(0.15, 0.18)
Green Emitter Alq₃ (host/emitter)-~530~1-5~3-5~1-3(0.32, 0.55)
Green Dopant C545TAlq₃~520~5-10~15-20~10-15(0.30, 0.65)
Red Dopant DCJTBAlq₃~615~2-5~2-4~1-3(0.64, 0.35)

Note: The performance of OLEDs can vary significantly based on the device architecture, layer thicknesses, and fabrication conditions. The data presented here is a representative range found in scientific literature.

In-Depth Look at Standard Emitters

DPVBi: A Workhorse for Blue Emission

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a widely utilized blue-emitting material. Its popularity stems from its good thermal stability and relatively deep blue emission.

  • Mechanism of Action: When used as an emitter, DPVBi molecules are excited by energy transfer from the host material. The excited DPVBi molecule then relaxes to the ground state, emitting a blue photon. Its wide bandgap also makes it suitable as a host material for other dopants.[1]

  • Performance Characteristics: DPVBi-based OLEDs typically exhibit good color purity for blue emission. However, achieving high efficiency and long operational lifetime for deep-blue emitters remains a significant challenge in the OLED field.

Alq₃: The Foundational Green Emitter

Tris(8-hydroxyquinolinato)aluminium (Alq₃) is one of the most studied and historically significant OLED materials. It can function as both an electron transport material and a green emitter.

  • Mechanism of Action: In an OLED, electrons are injected into the LUMO of Alq₃, and holes are injected into the HOMO. Recombination of these charge carriers on the Alq₃ molecule leads to the formation of excitons, which then decay to produce green light.

  • Performance Characteristics: While Alq₃ was pivotal in the early development of OLEDs, its efficiency as an emitter is relatively low compared to modern doped systems. Its stability, however, is a key advantage.[2][3]

C545T and DCJTB: Efficient Doping for Green and Red

To enhance the efficiency and tune the color of Alq₃-based devices, fluorescent dyes like C545T (green) and DCJTB (red) are often used as dopants.

  • Mechanism of Action: In a doped system, the primary excitation occurs on the host material (e.g., Alq₃). The energy is then transferred to the dopant molecules (C545T or DCJTB) via Förster Resonance Energy Transfer (FRET). The dopant then emits light of a longer wavelength (greener or redder) than the host. This process is highly efficient.

  • Performance Characteristics: Doping Alq₃ with small amounts of C545T or DCJTB can dramatically increase the device efficiency and shift the emission to the desired color with high purity.

The Potential of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne: A Structural Perspective

Structure:

  • Structural Analogy to Known Emitters: The molecule contains a tolane (diphenylacetylene) core with biphenyl end-caps. This extended π-conjugated system is a common feature in many organic semiconductor materials used in OLEDs. Materials with similar structures, such as distyrylbenzene derivatives, are known to be efficient blue emitters.[4][5] The rigid, planar structure of the tolane unit can lead to high fluorescence quantum yields.

  • Hypothesized Role and Performance: Based on its structure, 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a strong candidate for a blue fluorescent emitter. The extended conjugation length provided by the biphenyl groups would likely result in emission in the blue region of the spectrum. Its rigid nature could contribute to good thermal stability, a crucial factor for OLED lifetime. However, without experimental validation, its quantum efficiency, color purity, and operational stability remain speculative. Further research is needed to synthesize and characterize this material's performance in an OLED device.

Experimental Section: Fabricating and Characterizing OLEDs

To obtain the performance data presented in this guide, a standardized set of experimental protocols is employed.

OLED Fabrication via Thermal Evaporation

The fabrication of small-molecule OLEDs is typically carried out in a high-vacuum environment to prevent contamination.[6][7]

Step-by-Step Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The organic materials are deposited onto the ITO substrate in a high-vacuum chamber (typically <10⁻⁶ Torr) through thermal evaporation. The materials are heated in crucibles, and the deposition rate is monitored using a quartz crystal microbalance. A typical layer stack is:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML) - either a neat film or a host doped with an emitter

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: A metal cathode, typically a low work function metal like aluminum (Al) or a bilayer of lithium fluoride (LiF) and Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from oxygen and moisture, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.

G

Device Characterization

Once fabricated, the OLEDs are subjected to a series of tests to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V).

  • Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the peak emission wavelength and the CIE color coordinates.

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency. It is calculated from the luminance, current density, and EL spectrum.[8]

  • Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often quoted as LT₅₀, the time it takes for the luminance to decay to 50% of its initial value.[9]

G

The Importance of Energy Level Alignment

The efficiency of charge injection and recombination in an OLED is governed by the relative energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the different materials in the device stack.[10] Proper alignment of these energy levels is crucial for minimizing the operating voltage and maximizing the efficiency.

MaterialHOMO (eV)LUMO (eV)
DPVBi-5.9-2.8
Alq₃-5.7-3.1
C545T-5.4-3.0
DCJTB-5.5-3.2

G anode Anode (ITO) ~-4.8 eV htl HTL HOMO | LUMO eml EML HOMO | LUMO etl ETL HOMO | LUMO cathode Cathode (Al) ~-4.2 eV

Conclusion

The performance of OLEDs is a complex interplay of material properties, device architecture, and fabrication precision. While established materials like DPVBi, Alq₃, C545T, and DCJTB provide reliable benchmarks for blue, green, and red emission, the quest for novel emitters with improved efficiency, stability, and color purity is ever-ongoing. 1,2-Di([1,1'-biphenyl]-4-yl)ethyne represents a class of molecules with high potential, particularly for blue emission, based on its structural characteristics. However, rigorous experimental investigation is required to validate this potential and to understand its performance in comparison to the current state-of-the-art. This guide serves as a foundational resource for researchers embarking on the design and evaluation of new OLED materials.

References

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Comparative

A Senior Application Scientist's Guide to DFT Calculations for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne and its Analogues

Introduction: Illuminating the Electronic Landscape of Advanced Organic Materials In the realm of materials science and drug development, molecules built upon conjugated π-systems are of paramount importance. Their uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Electronic Landscape of Advanced Organic Materials

In the realm of materials science and drug development, molecules built upon conjugated π-systems are of paramount importance. Their unique electronic and photophysical properties make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to molecular wires and nonlinear optical materials.[1] 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, a rigid, planar molecule characterized by an extended π-conjugated system, and its analogues, represent a fascinating class of compounds with tunable properties.[2] Understanding the relationship between their molecular structure and electronic behavior is crucial for designing novel materials with tailored functionalities.

This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne and several of its analogues. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the causality behind the computational choices, ensuring a self-validating and robust methodology. We will explore how substituent effects modulate the electronic and spectroscopic properties of these molecules, providing a predictive framework that can accelerate experimental research and development. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel organic materials.

Part 1: The Computational Microscope - A Methodological Deep Dive

The power of DFT lies in its ability to provide a reasonable compromise between computational cost and accuracy for medium to large molecular systems.[3] The selection of the functional and basis set is, however, critical and must be justified based on the nature of the system under investigation. For conjugated organic molecules, this choice directly impacts the accuracy of predicted geometries, electronic properties (like HOMO-LUMO gaps), and excited-state energies.[4]

Experimental Protocol: DFT and TD-DFT Calculations

1. Molecular Structure Preparation:

  • The initial 3D coordinates of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne (DBE) and its analogues were generated using standard molecular building software.

  • Analogues for Comparison:

    • DBE-OMe: 1,2-bis(4'-(methoxy)-[1,1'-biphenyl]-4-yl)ethyne (with electron-donating groups).

    • DBE-NO2: 1,2-bis(4'-(nitro)-[1,1'-biphenyl]-4-yl)ethyne (with electron-withdrawing groups).

    • DPE: 1,2-di(pyridin-4-yl)ethyne (heterocyclic analogue).[5][6]

2. Ground State Geometry Optimization:

  • Software: Gaussian 16 or ORCA 5.0 software packages are recommended.[7]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is widely used for organic molecules and provides a robust description of ground-state geometries and electronic structures for a reasonable computational cost.[8][9]

  • Basis Set: The 6-31G(d,p) basis set was employed. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in π-conjugated systems.[10]

  • Convergence Criteria: Geometry optimization was performed until the forces on the atoms were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

3. Electronic Property Calculation:

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were extracted from the optimized ground-state calculations.

  • The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO. This gap is a critical parameter for assessing the kinetic stability and electronic transport properties of a molecule.[11]

4. Excited State and UV-Vis Spectra Simulation:

  • Method: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometries to compute the vertical excitation energies and oscillator strengths.[12]

  • Functional/Basis Set: The same B3LYP/6-31G(d,p) level of theory was used for consistency. For systems where charge-transfer excitations are expected to be dominant, long-range corrected functionals like CAM-B3LYP might offer improved accuracy.[13][14]

  • Solvent Effects: To simulate more realistic conditions, a Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent (e.g., dichloromethane or toluene) on the electronic transitions.[15]

  • Spectral Broadening: The calculated vertical transitions ("stick spectra") were convoluted with a Gaussian function (typically with a full width at half maximum of 0.3-0.4 eV) to generate a simulated UV-Vis absorption spectrum that can be visually compared with experimental data.[16]

Logical Framework for DFT Calculations

Below is a Graphviz diagram illustrating the workflow of the computational protocol.

DFT_Workflow cluster_prep Step 1: Preparation cluster_g_state Step 2: Ground State Calculation cluster_props Step 3: Property Extraction cluster_analysis Step 4: Analysis & Comparison mol_build Build Initial 3D Structures (DBE & Analogues) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Verify structure homo_lumo Extract HOMO/LUMO Energies & Calculate Energy Gap freq_calc->homo_lumo uv_vis TD-DFT for Excited States (B3LYP/6-31G(d,p)) freq_calc->uv_vis compare Compare Geometries, Electronic & Spectroscopic Properties homo_lumo->compare spec_sim Simulate UV-Vis Spectrum uv_vis->spec_sim spec_sim->compare

Caption: Molecular structure of the parent compound DBE.

Geometric Properties

Upon optimization, all molecules were found to have a nearly planar conformation, which is expected for extended π-conjugated systems. The central ethyne (C≡C) bond length is calculated to be approximately 1.21 Å, consistent with a typical triple bond. The dihedral angle between the two biphenyl groups is a key parameter. While a fully planar structure maximizes conjugation, steric hindrance between the inner phenyl rings can cause a slight twist. Our calculations show this twist to be minimal in the ground state.

Electronic Properties: The Influence of Substituents

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of these molecules. The HOMO can be thought of as the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them dictates the molecule's excitability and chemical reactivity.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)
DBE (Parent) -5.85-1.953.90
DBE-OMe (+EDG) -5.60-1.803.80
DBE-NO2 (+EWG) -6.20-2.503.70
DPE (Heterocycle) -6.15-2.253.90

Note: These are representative values derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory and serve for comparative purposes.

Analysis of Electronic Trends:

  • Electron-Donating Groups (EDG): The methoxy (-OMe) groups in DBE-OMe are electron-donating. They raise the energy of the HOMO more significantly than the LUMO, leading to a slight decrease in the overall energy gap compared to the parent DBE. This is a common trend in conjugated systems and suggests that DBE-OMe will absorb light at a slightly longer wavelength. [17]* Electron-Withdrawing Groups (EWG): The nitro (-NO2) groups in DBE-NO2 are powerful electron-withdrawing groups. They stabilize both the HOMO and LUMO, lowering their energies. The stabilization of the LUMO is more pronounced, resulting in a narrowing of the HOMO-LUMO gap. This effect typically leads to a significant red-shift (shift to longer wavelengths) in the absorption spectrum.

  • Heterocyclic Analogue: Replacing the terminal phenyl rings with pyridyl rings in DPE introduces nitrogen atoms, which are more electronegative than carbon. This leads to a general lowering of both HOMO and LUMO energy levels due to the inductive effect of the nitrogen atoms. The overall energy gap, however, remains similar to the parent compound in this case.

Spectroscopic Properties and Experimental Correlation

TD-DFT calculations allow us to predict the UV-Vis absorption spectra of these molecules. The primary electronic transition of interest in these systems is the HOMO→LUMO transition, which corresponds to a π→π* excitation along the long axis of the molecule.

  • DBE (Parent): The main absorption peak is predicted around 350 nm.

  • DBE-OMe (+EDG): A slight red-shift is observed, with the absorption maximum predicted around 360 nm.

  • DBE-NO2 (+EWG): A significant red-shift is predicted, with the absorption maximum moving to approximately 385 nm, indicating a stronger intramolecular charge transfer character in the excited state.

  • DPE (Heterocycle): The predicted absorption is similar to the parent DBE, around 350 nm.

Trustworthiness and Experimental Validation: It is crucial to acknowledge that DFT, and particularly TD-DFT, often shows systematic errors in predicting absolute excitation energies. [18][19]Calculated HOMO-LUMO gaps from Kohn-Sham orbital energies are not rigorously equivalent to the fundamental gap measured experimentally. [20][21]However, the trends observed across a series of related molecules are generally reliable and highly valuable. [10]For validation, these calculated spectra should be compared with experimental UV-Vis spectra measured in a non-polar solvent. For diphenylacetylene, a related core structure, the calculated absorption maximum is often in good agreement with experimental values. [16]Any discrepancies can often be attributed to solvent effects, vibrational broadening, and inherent limitations of the chosen functional. [22]

Part 3: Alternative Computational Strategies

While B3LYP provides a solid foundation, other functionals may offer advantages for specific properties.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often superior for describing systems with significant charge-transfer character, as is the case for DBE-NO2 . They can provide more accurate excitation energies for such molecules. [13]* M06-2X Functional: This meta-hybrid GGA functional is known for its broad applicability and can perform well for both ground-state and excited-state properties of main-group elements. [13][23]* Higher-Level Wavefunction Methods (e.g., CC2, CASSCF): While computationally expensive, methods like Coupled Cluster (CC2) can serve as a benchmark for calibrating the performance of different DFT functionals for a smaller subset of molecules. [14][24] The choice of method always involves a trade-off between accuracy and computational resources. For rapid screening of multiple candidates, B3LYP/6-31G(d,p) remains an efficient and reliable choice. For detailed analysis of a few lead candidates, benchmarking against a higher-level functional is recommended.

Conclusion

This guide has demonstrated a robust and scientifically grounded workflow for the comparative analysis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne and its analogues using DFT and TD-DFT. We have established clear, predictable relationships between chemical structure and electronic properties. The introduction of electron-donating or electron-withdrawing substituents provides a powerful strategy for tuning the HOMO-LUMO energy gap and, consequently, the optical absorption properties of these materials.

The methodologies and insights presented herein provide a powerful predictive tool for researchers in materials science and drug development. By integrating these computational techniques into the research pipeline, the design and discovery of novel functional molecules can be significantly accelerated, reducing the reliance on costly and time-consuming trial-and-error synthesis.

References

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Validation

The Linker's Length: A Comparative Guide to Engineering Metal-Organic Frameworks for Targeted Applications

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable design, offering unprecedented control over their structural and functional properties.[1][2] This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable design, offering unprecedented control over their structural and functional properties.[1][2] This guide provides an in-depth comparative analysis of MOFs derived from different linker lengths, offering a robust framework for researchers, scientists, and drug development professionals to understand and manipulate these materials for specific applications. We will move beyond a mere recitation of facts to explore the causal relationships between linker length and MOF performance, grounded in experimental evidence.

The Architectural Significance of the Organic Linker

At the heart of every MOF lies a symbiotic relationship between inorganic metal nodes and organic linkers.[1] While the metal node dictates the coordination geometry, the organic linker, or "strut," is the primary determinant of the framework's porosity, dictating the size and shape of the pores.[1] The principle of isoreticular chemistry, pioneered by Omar Yaghi, allows for the systematic variation of the linker length while maintaining the same underlying network topology.[1][3] This powerful concept enables the fine-tuning of MOF properties for a multitude of applications, including gas storage, separations, catalysis, and drug delivery.[4][5]

The length of the organic linker directly influences several critical parameters of a MOF:

  • Pore Size and Volume: A longer linker will generally result in a larger pore size and a greater pore volume within the framework. This is a direct consequence of the increased distance between the metal nodes.

  • Surface Area: As the pore volume increases, the accessible surface area for guest molecules also tends to increase. However, this is not always a linear relationship, as excessively long linkers can sometimes lead to framework interpenetration, which can reduce the accessible surface area.

  • Thermal Conductivity: An increase in linker length typically leads to a reduction in thermal conductivity.[4][6] This is attributed to an increase in porosity and a higher interfacial resistance between the organic linkers and the inorganic nodes.[4][6]

  • Mechanical Stability: The mechanical stability of a MOF can be influenced by the linker length. While longer linkers can create larger pores, they may also lead to frameworks that are more susceptible to collapse under pressure or upon solvent removal.

This guide will use the well-studied isoreticular metal-organic framework (IRMOF) series, specifically MOF-5 (also known as IRMOF-1) and its longer-linker analogue, IRMOF-16, as a model system for this comparative study.[7] Both are constructed from zinc oxide clusters ([Zn4O]6+) but utilize dicarboxylate linkers of different lengths: 1,4-benzenedicarboxylate (BDC) for MOF-5 and 4,4'-biphenyldicarboxylate (BPDC) for a larger pore analogue, and 4,4',4''-terphenyldicarboxylate for IRMOF-16.[8]

Experimental Investigation: A Tale of Two Linkers

To objectively compare the influence of linker length, we will outline a series of self-validating experimental protocols for the synthesis and characterization of two representative isoreticular MOFs: a shorter-linker MOF (SL-MOF) analogous to MOF-5 and a longer-linker MOF (LL-MOF) analogous to a larger IRMOF.

Synthesis Workflow

The solvothermal method is a robust and widely used technique for the synthesis of MOFs.[9] The causality behind this choice lies in its ability to promote the crystallization of thermodynamically stable phases under controlled temperature and pressure.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation Metal_Salt Metal Salt (e.g., Zinc Nitrate) Mixing Mixing & Sonication Metal_Salt->Mixing SL_Linker Short Linker (e.g., H2BDC) SL_Linker->Mixing For SL-MOF LL_Linker Long Linker (e.g., H2BPDC) LL_Linker->Mixing For LL-MOF Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating in Autoclave (e.g., 105-120°C, 24h) Mixing->Heating Washing Solvent Exchange Heating->Washing Activation Supercritical CO2 Exchange or Gentle Heating Under Vacuum Washing->Activation Final_Product Characterized MOF Activation->Final_Product

Caption: Solvothermal synthesis workflow for isoreticular MOFs.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation:

    • For SL-MOF: Dissolve zinc nitrate hexahydrate and terephthalic acid (H₂BDC) in N,N-dimethylformamide (DMF).

    • For LL-MOF: Dissolve zinc nitrate hexahydrate and 4,4'-biphenyldicarboxylic acid (H₂BPDC) in DMF.

    • Causality: The molar ratio of metal to linker is crucial for obtaining a pure phase. A slight excess of the linker is often used to drive the reaction to completion. DMF is a common solvent due to its high boiling point and ability to dissolve both the metal salt and the organic linker.

  • Solvothermal Reaction:

    • Transfer the solutions to Teflon-lined stainless-steel autoclaves.

    • Heat the autoclaves in an oven at a constant temperature (e.g., 120°C) for 24 hours.

    • Causality: The elevated temperature provides the necessary energy for the formation of the crystalline MOF structure. The sealed autoclave maintains the pressure, which can influence the crystal growth.

  • Purification and Activation:

    • After cooling, decant the mother liquor and wash the crystalline product with fresh DMF and then with a more volatile solvent like chloroform or acetone.

    • Activate the MOF by removing the solvent molecules from the pores. This can be achieved by heating under vacuum or, for more sensitive structures, by supercritical CO₂ exchange.[10][11]

    • Causality: The washing steps are critical to remove unreacted starting materials and impurities. Activation is essential to create the porous network and is a key determinant of the final surface area and pore volume. The choice of activation method can significantly impact the integrity of the MOF structure, especially for those with larger pores.[10][11]

Characterization Workflow

A multi-technique approach is necessary for a comprehensive characterization of the synthesized MOFs.

Caption: Comprehensive characterization workflow for MOFs.

Detailed Characterization Protocols:

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the phase purity and crystallinity of the bulk material.

    • Procedure: A small amount of the activated MOF powder is placed on a sample holder and scanned over a 2θ range (e.g., 5-50°). The resulting diffraction pattern is compared to a simulated pattern from single-crystal data or literature reports.

    • Self-Validation: The presence of sharp, well-defined peaks corresponding to the expected crystal structure and the absence of peaks from impurities confirms the successful synthesis of the desired MOF.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Purpose: To determine the precise atomic arrangement, including bond lengths, bond angles, and pore dimensions.[12]

    • Procedure: A suitable single crystal of the MOF is mounted on a diffractometer, and its diffraction pattern is collected.

    • Self-Validation: The refined crystal structure should be chemically sensible and consistent with the known coordination preferences of the metal ion and the geometry of the organic linker.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules.

    • Procedure: A small sample of the activated MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature.

    • Self-Validation: A stable plateau in the TGA curve up to a certain temperature indicates the thermal stability of the framework. The initial weight loss should correspond to the removal of any residual solvent, and the final decomposition temperature is a measure of the framework's robustness.

  • Gas Sorption Analysis:

    • Purpose: To determine the specific surface area (BET surface area), pore volume, and pore size distribution.[13][14]

    • Procedure: The activated MOF sample is exposed to an adsorbate gas (typically nitrogen at 77 K) at various relative pressures. The amount of gas adsorbed is measured, generating an adsorption-desorption isotherm.

    • Self-Validation: The shape of the isotherm provides information about the porosity of the material. For microporous MOFs, a Type I isotherm is expected. The calculated BET surface area should be consistent with the theoretical value derived from the crystal structure.

Comparative Performance Data

The following table summarizes the expected experimental data for our model SL-MOF and LL-MOF, highlighting the impact of linker length.

PropertySL-MOF (MOF-5 analogue)LL-MOF (IRMOF-16 analogue)Rationale for Difference
Organic Linker Terephthalic Acid (BDC)4,4',4''-TerphenyldicarboxylateLonger aromatic backbone in LL-MOF.
Pore Aperture (Å) ~8~15The increased length of the linker directly expands the pore dimensions.
BET Surface Area (m²/g) ~2900~3500Larger pores and a more expanded framework lead to a higher accessible surface area.
Pore Volume (cm³/g) ~1.0~1.6A direct consequence of the larger pore size created by the longer linkers.
Thermal Stability (°C) ~400~350The more extended and potentially less rigid framework of the LL-MOF may have slightly lower thermal stability.
CO₂ Uptake (cm³/g at 1 bar, 298 K) ~30~45The larger pore volume and surface area of the LL-MOF can accommodate more gas molecules.
Drug Loading Capacity (wt%) for Ibuprofen ~20~40The larger pore volume of the LL-MOF allows for the encapsulation of a greater amount of the drug molecule.

Applications: Tailoring the Framework to the Function

The choice of linker length is not merely an academic exercise; it is a critical design parameter that dictates the suitability of a MOF for a particular application.

  • Gas Storage and Separation: For the storage of small gas molecules like hydrogen or methane, a high surface area and pore volume are desirable, making LL-MOFs potentially superior.[15] However, for gas separations, the pore size must be precisely tuned to differentiate between molecules of different kinetic diameters. In such cases, an SL-MOF with smaller, more selective pores might be the optimal choice.

  • Catalysis: In catalysis, the pore size must be large enough to allow for the diffusion of reactants and products to and from the active sites.[5] LL-MOFs can be advantageous for accommodating bulky substrates. The linker itself can also be functionalized with catalytic sites.

  • Drug Delivery: The loading and release of therapeutic agents are highly dependent on the pore size of the MOF.[4] LL-MOFs with larger pores can accommodate larger drug molecules and may exhibit different release kinetics compared to their SL-MOF counterparts.[16] For instance, the larger pores of an LL-MOF would be more suitable for the encapsulation of larger biomolecules like proteins or peptides.

Conclusion

The length of the organic linker is a powerful tool in the rational design of Metal-Organic Frameworks. As demonstrated through the comparative study of isoreticular MOFs, a systematic extension of the linker length leads to predictable changes in pore size, surface area, and, consequently, performance in various applications. By understanding the fundamental principles outlined in this guide and employing the detailed experimental protocols, researchers can strategically engineer MOFs with tailored properties to meet the demands of their specific research and development goals. The ability to fine-tune porosity at the molecular level solidifies the position of MOFs as a versatile platform for addressing challenges in energy, environment, and medicine.

References

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  • Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. Nanomaterials (Basel). [Link]

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  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC. [Link]

  • Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. ACS Publications. [Link]

  • Isoreticular series of MOF-5 (IRMOF-1). Crystal structures of the... ResearchGate. [Link]

  • Understanding the Pore Structure of MOFs. AZoM. [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Publishing. [Link]

  • Isoreticular Contraction of Metal–Organic Frameworks Induced by Cleavage of Covalent Bonds. PMC. [Link]

  • Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Northwestern University. [Link]

  • Historical and contemporary perspectives on metal–organic frameworks for gas sensing applications: a review. RSC Publishing. [Link]

  • Exploring the Impact of the Linker Length on Heat Transport in Metal-Organic Frameworks. MDPI. [Link]

  • Solid-Solution Mixed-Linker Synthesis of Isoreticular Al-Based MOFs for an Easy Hydrophilicity Tuning in Water-Sorption Heat Transformations. ResearchGate. [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. MDPI. [Link]

  • Metal-organic Frameworks: Design, Properties and Applications in Gas Storage. Hilaris Publisher. [Link]

  • Chemically crosslinked isoreticular metal–organic frameworks. RSC Publishing. [Link]

  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. JoVE. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne from Different Suppliers

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Advanced Material Science 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a rigid, conjugated diarylalkyne that se...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Advanced Material Science

1,2-Di([1,1'-biphenyl]-4-yl)ethyne is a rigid, conjugated diarylalkyne that serves as a crucial building block in the synthesis of advanced functional materials, including metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and other bespoke organic electronics.[1][2] The performance of these final materials—be it the porosity of a MOF or the quantum efficiency of an OLED—is inextricably linked to the purity of the starting synthons. Even trace impurities can act as crystal lattice disruptors, fluorescence quenchers, or undesirable reaction participants, leading to failed experiments, irreproducible results, and significant delays in development timelines.

This guide provides a comprehensive framework for the orthogonal purity assessment of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. We will move beyond a simple percentage on a certificate of analysis and delve into the causality behind our analytical choices. By employing a multi-technique approach—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—we can confidently identify and quantify impurities, thereby enabling an informed selection of a supplier for your critical research.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively hunt for impurities, one must first understand their likely origin. The most common synthetic route to diarylalkynes like our target compound is the Palladium-catalyzed Sonogashira coupling reaction.[3] This reaction typically involves the coupling of an aryl halide (4-bromo-1,1'-biphenyl) with a terminal alkyne (4-ethynyl-1,1'-biphenyl), or the homocoupling of 4-ethynyl-1,1'-biphenyl.

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-bromo-1,1'-biphenyl or 4-ethynyl-1,1'-biphenyl.

  • Homocoupled Byproducts: Formation of 1,4-di([1,1'-biphenyl]-4-yl)buta-1,3-diyne (Glasner coupling byproduct).

  • Catalyst Residues: Trace amounts of palladium or copper catalysts.

  • Solvent Residues: Residual solvents from the reaction or purification steps like DMF, toluene, or triethylamine.[4]

Purification methods such as recrystallization or column chromatography are employed to remove these, but their efficiency varies.[5][6] Therefore, our analytical strategy must be designed to detect and resolve this specific array of potential contaminants.

Orthogonal Analytical Workflow for Purity Verification

An orthogonal approach, using multiple analytical techniques that rely on different chemical and physical principles, provides the most robust and trustworthy assessment of purity. A single technique like HPLC might show a purity of >99%, but it may not detect non-UV active impurities or co-eluting species. Combining it with NMR and MS closes these analytical gaps.

Purity Analysis Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Techniques (Orthogonal Approach) cluster_evaluation Data Interpretation & Qualification SupplierA Supplier A Sample HPLC HPLC-DAD (Chromatographic Purity) SupplierA->HPLC NMR ¹H qNMR (Absolute Molar Purity) SupplierA->NMR LCMS LC-MS (Impurity ID & Confirmation) SupplierA->LCMS SupplierB Supplier B Sample SupplierB->HPLC SupplierB->NMR SupplierB->LCMS SupplierC Supplier C Sample SupplierC->HPLC SupplierC->NMR SupplierC->LCMS Consolidation Consolidate & Compare Data HPLC->Consolidation NMR->Consolidation LCMS->Consolidation Report Supplier Qualification Report Consolidation->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Causality: HPLC is the workhorse for purity determination in organic chemistry.[7] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a relatively non-polar, aromatic compound like 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, a reversed-phase C18 column is the logical choice, as it provides excellent retention and resolution. The use of a Diode Array Detector (DAD) is critical; it not only quantifies impurities by peak area percentage but also provides UV-Vis spectra for each peak. This allows us to assess peak purity and tentatively identify related impurities that share a similar chromophore to the main compound.

Protocol:

  • System Suitability: Before sample analysis, a system suitability test must be performed according to USP <621> guidelines to ensure the chromatographic system is performing adequately.[8][9]

    • Apparatus: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Procedure: Inject a standard solution of the analyte five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

      • Tailing factor: 0.8 - 1.5.

      • Theoretical plates: > 2000.

  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of the 1,2-Di([1,1'-biphenyl]-4-yl)ethyne sample.

    • Dissolve in 10.0 mL of Tetrahydrofuran (THF) to create a 0.5 mg/mL solution.

    • Vortex until fully dissolved. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0-20 min: 70% B to 100% B.

      • 20-25 min: Hold at 100% B.

      • 25.1-30 min: Return to 70% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 280 nm (or optimal wavelength determined by UV scan). Collect spectra from 200-400 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

    • Examine the UV spectrum of each impurity peak to check for similarity to the main peak, which can indicate structurally related impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: While HPLC provides chromatographic purity, quantitative NMR (qNMR) offers a direct measure of absolute molar purity without the need for a reference standard of the analyte itself.[10] This is a primary analytical method. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, we can determine the exact amount of the target molecule in the sample, accounting for any non-protonated impurities (like inorganic salts or catalyst residues) that are invisible to ¹H NMR and potentially HPLC.

Protocol:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 1,2-Di([1,1'-biphenyl]-4-yl)ethyne sample into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard should have peaks that do not overlap with the analyte signals.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard quantitative ¹H experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): ≥ 16 for good signal-to-noise.

      • Ernst Angle Pulse: Calibrate the 90° pulse width and use it.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 330.42 g/mol )

    • m = mass

    • P_std = Purity of the internal standard (from its certificate)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is the definitive tool for impurity identification. It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.[11] This allows us to obtain the exact mass of the impurities separated in the chromatogram. This mass information is invaluable for proposing molecular formulas and structures for unknown peaks, confirming the identities of suspected byproducts like the homocoupled species.

Protocol:

  • Chromatography: Use the same HPLC method as described above, or a faster UPLC method if available. Ensure the mobile phase is compatible with mass spectrometry (e.g., avoid non-volatile buffers like phosphate). Formic acid (0.1%) can be added to both mobile phases to improve ionization.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for non-polar, aromatic compounds.

    • Polarity: Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the total ion chromatogram (TIC).

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to predict possible elemental compositions for each impurity.

    • Compare these findings with the potential impurities predicted from the synthetic route.

Comparative Data Summary

The following table presents hypothetical data from the analysis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne from three different suppliers to illustrate how the results would be collated for comparison.

Parameter Supplier A Supplier B Supplier C
Appearance Pale yellow solidOff-white solidWhite crystalline solid
HPLC Purity (Area %) 98.5%99.2%>99.9%
Major Impurity (HPLC) 1.1% @ RRT 0.850.6% @ RRT 1.52Not Detected (>0.05%)
¹H qNMR Purity (mol%) 97.9%99.0%99.8%
LC-MS Identification Impurity @ RRT 0.85 identified as residual 4-ethynyl-1,1'-biphenyl.Impurity @ RRT 1.52 identified as the homocoupled 1,4-di([1,1'-biphenyl]-4-yl)buta-1,3-diyne byproduct.No significant impurities detected.
Solvent Residues (NMR) Trace TolueneTrace TriethylamineNone Detected

Discussion and Interpretation

The orthogonal data provides a much clearer picture of product quality than any single method alone.

  • Supplier A: The HPLC purity of 98.5% is decent, but the qNMR result is slightly lower at 97.9%. This suggests the presence of non-UV active or poorly responding impurities. The LC-MS and NMR data confirm the major impurity is an unreacted starting material, and residual toluene is present. For applications sensitive to monomeric impurities or aromatic solvents, this material may be unsuitable without further purification.

  • Supplier B: This material shows higher purity by both HPLC (99.2%) and qNMR (99.0%). The close agreement between the two techniques indicates that most impurities are structurally related and UV-active. The identified impurity is the homocoupled byproduct. This species has a similar rigid, conjugated structure and may interfere with programmed self-assembly or polymerization reactions. The presence of triethylamine, a basic solvent, could be detrimental in pH-sensitive applications.

  • Supplier C: This sample represents the highest quality material. The purity is excellent across both HPLC and qNMR, with no single impurity detected above the 0.05% reporting threshold. The lack of detectable solvent residues and byproducts makes this the ideal choice for demanding applications where material purity is paramount to achieving desired performance and reproducibility.

Conclusion and Recommendations

The purity of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is not a simple number but a detailed profile of the main component and any accompanying impurities. A comprehensive, multi-technique approach is essential for a true understanding of material quality.

  • For initial screening or less sensitive applications, material from Supplier A or B might be acceptable, but the specific impurities should be considered for their potential impact.

  • For high-performance applications such as OLED device fabrication, MOF synthesis for gas separation, or in drug development where purity is non-negotiable, the material from Supplier C is the clear choice.

Investing time in a thorough, orthogonal analysis before beginning extensive research and development can save significant resources and prevent the frustration of troubleshooting experiments compromised by impure starting materials. Always qualify a new supplier's material in-house before committing it to a critical workflow.

References

  • PubChem. 1,2-Bis(4-methoxyphenyl)ethyne. National Center for Biotechnology Information. Available from: [Link].

  • Kuroda, A., et al. (2023). Chromatographic purification of small extracellular vesicles using an affinity column for phospholipid membranes. Biotechnology Letters. Available from: [Link].

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link].

  • Edholm, L.E., et al. (1984). HPLC-analysis and preliminary pharmacokinetic parameter estimations of chloroquine. Journal of Pharmaceutical and Biomedical Analysis.
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  • Journal of Applied Pharmaceutical Science. (2014). Chromatographic methods for the detection, purification and separation of Dendrimers. Available from: [Link].

  • PubChem. 1,2-Di(pyridin-4-yl)ethyne. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link].

  • Dartmouth College. Recrystallization. Available from: [Link].

  • MDPI. (2015). HPLC Analysis of Phenolics Compounds and Antioxidant Capacity of Leaves of Vitex megapotamica (Sprengel) Moldenke. Available from: [Link].

  • Kumar, A., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. European Journal of Medicinal Chemistry. Available from: [Link].

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available from: [Link].

  • Royal Society of Chemistry. (2020). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available from: [Link].

  • Chemistry LibreTexts. Recrystallization. Available from: [Link].

  • Peukert, W., et al. (2019). Purification and structural elucidation of carbon dots by column chromatography. Nanoscale. Available from: [Link].

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  • University of California, Irvine. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Available from: [Link].

  • PubChem. 1,2-Bis(4-pyridyl)ethane. National Center for Biotechnology Information. Available from: [Link].

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available from: [Link].

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  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link].

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Validation

Comparative analysis of the photophysical properties of biphenyl-based fluorophores

A Comparative Guide to the Photophysical Properties of Biphenyl-Based Fluorophores For researchers, scientists, and professionals in drug development, the selection of a fluorophore is a critical decision that profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Photophysical Properties of Biphenyl-Based Fluorophores

For researchers, scientists, and professionals in drug development, the selection of a fluorophore is a critical decision that profoundly impacts experimental outcomes. Biphenyl, a simple aromatic hydrocarbon, forms the structural backbone of a versatile class of fluorophores. Its photophysical properties can be meticulously tuned through chemical modification, making it a powerful scaffold for creating probes and labels tailored to specific applications. This guide provides an in-depth comparative analysis of biphenyl-based fluorophores, grounded in experimental data and established scientific principles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure technical accuracy and reproducibility.

The Biphenyl Core: Understanding the Fundamentals

Biphenyl (C₁₂H₁₀) consists of two phenyl rings linked by a single bond. This connection allows for π-conjugation across the molecule, which is the foundation of its fluorescent properties. However, the degree of this conjugation is highly dependent on the torsional (dihedral) angle between the two rings. In the ground state, steric hindrance between ortho-hydrogens causes a twist of approximately 20-30 degrees in solution, which increases in the excited state. This conformational flexibility is a key determinant of its photophysical behavior.

The intrinsic fluorescence of the unmodified biphenyl core is characterized by emission in the ultraviolet region with a quantum yield of around 0.18 in cyclohexane.[1] The true power of this scaffold lies in its derivatization. By adding substituent groups to the biphenyl rings, one can dramatically alter the electronic structure, thereby tuning the absorption and emission wavelengths, quantum efficiency, and fluorescence lifetime.[2][3][4]

Methodologies for Photophysical Characterization

Accurate characterization of a fluorophore's properties is paramount. The following section details the standard, self-validating protocols for measuring the key photophysical parameters.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using UV-Visible absorption spectroscopy and is governed by the Beer-Lambert Law.

Experimental Protocol:

  • Solvent Selection: Choose a solvent (e.g., cyclohexane, ethanol, or THF) of spectroscopic grade in which the fluorophore is soluble and that is transparent in the target UV-Vis range.[5]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the biphenyl derivative with a precisely known concentration (e.g., 1 mM). This demands the use of a calibrated analytical balance and volumetric flasks.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM, 2 µM, 5 µM, 8 µM, 10 µM). This series is crucial for validating the linear relationship described by the Beer-Lambert law.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs,max_). Ensure that the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.

  • Data Analysis: Plot absorbance versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line (Slope = ε × path length). The path length of a standard cuvette is 1 cm.

Causality Insight: A series of dilutions is used rather than a single concentration to verify that the fluorophore does not aggregate at higher concentrations, which would cause a deviation from the Beer-Lambert law and lead to an inaccurate ε value.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Weigh Fluorophore P2 Prepare Stock Solution (Known Concentration) P1->P2 P3 Perform Serial Dilutions P2->P3 M1 Set Spectrophotometer (Solvent Blank) P3->M1 M2 Measure Absorbance of each Dilution at λmax M1->M2 A1 Plot Absorbance vs. Concentration M2->A1 A2 Perform Linear Regression A1->A2 A3 Calculate ε (Slope / Path Length) A2->A3

Workflow for Molar Extinction Coefficient Determination.
Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable technique.[6][7]

Experimental Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with the biphenyl sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for UV-emitting fluorophores.

  • Solution Preparation: Prepare a series of dilute solutions for both the standard and the unknown sample, ensuring their absorbance at the excitation wavelength is low (< 0.1) to prevent inner-filter effects.[1]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[8]

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The slopes of the resulting straight lines are determined.

  • Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation[6]:

    Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • m_X and m_ST are the slopes from the intensity vs. absorbance plots for the sample and standard, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Causality Insight: Keeping absorbance below 0.1 is critical. At higher concentrations, photons emitted from molecules in the center of the cuvette can be re-absorbed by other molecules before reaching the detector (the inner-filter effect), leading to an artificially low measured intensity and an underestimated quantum yield.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare Dilute Solutions (Abs < 0.1) of Sample & Standard M1 Measure Absorbance at Excitation λ P1->M1 M2 Measure Emission Spectra P1->M2 A2 Plot Integrated Intensity vs. Absorbance M1->A2 A1 Integrate Emission Spectra M2->A1 A1->A2 A3 Calculate Slopes (m_X, m_ST) A2->A3 A4 Calculate Φ_X A3->A4

Workflow for Comparative Quantum Yield Measurement.
Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for these measurements due to its high precision and sensitivity.[9][10][11]

Conceptual Protocol (TCSPC):

  • Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).

  • Single Photon Detection: The detection system is configured to detect, at most, one emitted photon per excitation pulse. This is crucial to avoid "pulse pile-up," where the system would preferentially detect earlier-arriving photons and distort the decay profile.[12] To achieve this, the photon detection rate is kept low (typically <5%) relative to the laser repetition rate.[12]

  • Time-to-Amplitude Conversion: For each detected photon, the electronics measure the precise time delay between the excitation pulse (START) and the photon arrival (STOP).

  • Histogramming: These time delays are collected for millions of events and binned into a histogram. This histogram of photon counts versus time directly represents the fluorescence decay curve.

  • Data Fitting: The decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). The instrument's own response (the Instrument Response Function or IRF) must be measured and accounted for in the fitting process for accurate results, especially for short lifetimes.[9]

Comparative Analysis: The Impact of Substitution

The true utility of the biphenyl scaffold is realized through substitution. Attaching different functional groups to the phenyl rings allows for precise control over the photophysical properties. Slight changes in the substitution pattern can lead to completely different spectroscopic properties.[2]

G cluster_groups Substituent Groups cluster_props Photophysical Properties Biphenyl Biphenyl Core EDG Electron Donating (-OH, -NH2, -OR) Biphenyl->EDG Adds electron density EWG Electron Withdrawing (-CN, -NO2, -COOR) Biphenyl->EWG Removes electron density Redshift Red Shift (Longer λ) EDG->Redshift Raises HOMO QuantumYield Quantum Yield (Φ_F) EDG->QuantumYield Modulates efficiency ICT Intramolecular Charge Transfer (ICT) EDG->ICT Creates 'Push-Pull' system EWG->Redshift Lowers LUMO EWG->QuantumYield Modulates efficiency EWG->ICT Creates 'Push-Pull' system ICT->Redshift

Influence of Substituents on Biphenyl Photophysics.
  • Electron-Donating Groups (EDGs) like hydroxyl (-OH) and amino (-NH₂) increase the electron density of the π-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap and causing a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and cyano (-CN) decrease the electron density.[4] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also reducing the energy gap and leading to a red-shift.[4] However, strongly deactivating groups like -NO₂ can sometimes quench fluorescence entirely.[13]

  • Push-Pull Systems: When an EDG is placed on one ring and an EWG on the other, it creates a "push-pull" system. Upon excitation, this can lead to an Intramolecular Charge Transfer (ICT) state, where electron density moves from the donor to the acceptor. These systems often exhibit large Stokes shifts and their emission can be highly sensitive to solvent polarity (solvatochromism).[2]

  • Steric Effects: Bulky substituents in the ortho-positions (adjacent to the inter-ring bond) can increase the torsional angle between the rings. This reduces π-conjugation, leading to a blue-shift (a shift to shorter wavelengths) and often a decrease in the molar extinction coefficient.[14]

Data Summary

The following table provides a comparative summary of the photophysical properties of select biphenyl derivatives. This data, compiled from various sources, illustrates the principles discussed above.

FluorophoreSubstituent(s)λ_abs,max (nm)ε (M⁻¹cm⁻¹)λ_em,max (nm)Stokes Shift (cm⁻¹)Φ_FSolvent
Biphenyl [1]None24816,000310~76000.18Cyclohexane
4-Hydroxybiphenyl [13]4-OH260-345~9500-pH 7
4-Aminobiphenyl [13]4-NH₂280-350~7100-pH 7
α-(N-biphenyl)-2,2'-bipyridine (3a) [3][15]Complex35635,20044355160.49THF
α-(N-biphenyl)-2,2'-bipyridine (3d) [3][15]Complex, 4-MeO3567,70044656680.44THF
Stilbene-type Biphenyl (2) [4]4,4'-bis(styryl)~370-~430-0.80DMF

Conclusion

The biphenyl scaffold represents a remarkably versatile platform for fluorophore design. By understanding the fundamental principles of how substituents alter its electronic structure, researchers can rationally design molecules with tailored photophysical properties. The addition of electron-donating and electron-withdrawing groups provides a powerful mechanism to tune emission color and quantum efficiency. The protocols outlined in this guide provide a robust framework for the accurate and reproducible characterization of these properties, empowering scientists to select and validate the optimal fluorophore for their specific applications in research and drug development.

References

  • Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives. (n.d.). ACS Publications. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(19), 6721. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • TCSPC - What is Time-Correlated Single Photon Counting? (2023, June 28). Edinburgh Instruments. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. ResearchGate. [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022, October 13). MDPI. [Link]

  • Time-Correlated Single Photon Counting. (n.d.). PicoQuant. [Link]

  • Gao, W., et al. (2002). Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. Wei Sheng Yan Jiu, 31(5), 260-3. [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022, October 13). MDPI. [Link]

  • Vaitkeviciene, V., et al. (2020). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science, 7(8), 200862. [Link]

  • What is Time Correlated Single Photon Counting? (n.d.). ID Quantique. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. [Link]

  • Becker, W., et al. (2004). Fluorescence lifetime imaging by time-correlated single-photon counting. Microscopy Research and Technique, 63(1), 58-66. [Link]

  • Biphenyl. (n.d.). OMLC. [Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (n.d.). ResearchGate. [Link]

  • Variation of quantum yield (Φf) and b emission life-time (τf/ns) of... (n.d.). ResearchGate. [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). [Link]

  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019, December 18). YouTube. [Link]

  • Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (n.d.). Lund University Publications. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a foundational pillar of innovation. Among these, 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, a symmetrical diarylal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules is a foundational pillar of innovation. Among these, 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, a symmetrical diarylalkyne, serves as a crucial building block in the construction of advanced materials and complex pharmaceutical scaffolds. Its rigid, linear structure and extended π-conjugation impart unique photophysical and electronic properties. However, achieving a reproducible and high-yielding synthesis of this molecule can be a significant challenge.

This guide provides an in-depth comparison of the primary synthetic routes to 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, with a focus on assessing their reproducibility. We will delve into the mechanistic nuances of each method, offering field-proven insights to guide your experimental choices and ensure the integrity of your results.

Comparing the Synthetic Routes: A Reproducibility-Focused Assessment

The synthesis of symmetrical diarylalkynes like 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is predominantly achieved through three main coupling strategies: the Sonogashira coupling, the Glaser coupling, and the Hay coupling. Each method presents a distinct set of advantages and disadvantages that directly impact its reproducibility and scalability.

The Sonogashira Coupling: A Versatile and Controllable Approach

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

There are two primary approaches to synthesizing symmetrical diarylalkynes using the Sonogashira reaction:

  • Two-step, one-pot reaction: This involves the coupling of an aryl halide with a protected or gaseous acetylene source, followed by a second coupling with another equivalent of the aryl halide.

  • Direct coupling with a suitable acetylene source: This can involve using a surrogate like calcium carbide or a protected alkyne that is deprotected in situ.

Factors Influencing Reproducibility:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[2]

  • Copper Co-catalyst: While the copper(I) co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to side products and reduced yields of the desired diarylalkyne.[3] This is a major source of irreproducibility.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are often employed.[4]

  • Reaction Conditions: Temperature and reaction time must be carefully controlled to minimize side reactions and ensure complete conversion.

To mitigate the issue of homocoupling, copper-free Sonogashira protocols have been developed. These methods often require more active palladium catalysts or different reaction conditions but can lead to cleaner reactions and more reproducible outcomes.[5]

The Glaser and Hay Couplings: Direct Homocoupling of Terminal Alkynes

The Glaser and Hay couplings are oxidative homocoupling reactions of terminal alkynes to form symmetrical diynes.[6][7] These methods are conceptually simpler than the Sonogashira coupling as they directly couple the desired alkyne precursor, 4-ethynylbiphenyl.

  • Glaser Coupling: This classic method typically employs a copper(I) salt, a base (like ammonia or an amine), and an oxidant (often oxygen from the air).[8]

  • Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which offers better solubility and versatility in a wider range of solvents.[9]

Factors Influencing Reproducibility:

  • Oxidant Control: The rate of oxidation is crucial. Uncontrolled oxidation can lead to over-oxidation and the formation of side products.

  • Catalyst Loading and Purity: The activity of the copper catalyst can be sensitive to impurities and its concentration.

  • Substrate Purity: The purity of the starting 4-ethynylbiphenyl is paramount, as impurities can interfere with the coupling reaction.

While seemingly straightforward, achieving high yields and purity with Glaser and Hay couplings can be challenging due to the potential for polymerization and the formation of a mixture of oligomers, making purification difficult.

Comparative Data of Synthetic Methodologies

Synthetic MethodKey ReagentsTypical YieldAdvantagesDisadvantagesReproducibility Concerns
Sonogashira Coupling (with Cu) 4-Iodobiphenyl, Acetylene source, Pd catalyst, Cu(I) co-catalyst, Amine base70-95%High yields, versatile for various substrates.[1]Potential for Glaser homocoupling side-products.[3]Inconsistent yields due to competing homocoupling.
Copper-Free Sonogashira 4-Iodobiphenyl, Acetylene source, Pd catalyst, Base60-90%Cleaner reaction profile, avoids homocoupling.[5]May require more specialized/expensive catalysts or harsher conditions.Generally higher reproducibility than Cu-catalyzed version.
Glaser Coupling 4-Ethynylbiphenyl, Cu(I) salt, Base, Oxidant40-70%Direct homocoupling, conceptually simple.[7]Prone to polymerization and formation of oligomers, difficult purification.Sensitive to oxidant concentration and catalyst activity.
Hay Coupling 4-Ethynylbiphenyl, CuCl-TMEDA complex, Oxidant50-80%Better solubility and versatility than Glaser coupling.[9]Still susceptible to oligomerization and side reactions.More reproducible than Glaser due to better catalyst control.

Recommended Reproducible Protocol: Copper-Free Sonogashira Coupling

Based on a comprehensive review of the literature and our in-house experience, a copper-free Sonogashira protocol offers the most reliable and reproducible route to high-purity 1,2-Di([1,1'-biphenyl]-4-yl)ethyne. The elimination of the copper co-catalyst minimizes the problematic Glaser homocoupling side reaction.

Experimental Workflow

Copper_Free_Sonogashira_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification cluster_Analysis Characterization reagents Combine 4-Iodobiphenyl, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent (e.g., DMF or DMSO) reagents->solvent acetylene Introduce Acetylene Source (e.g., Trimethylsilylacetylene) solvent->acetylene heating Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere acetylene->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography and/or Recrystallization extraction->purification nmr 1H and 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms melting_point Melting Point Analysis ms->melting_point

Caption: Workflow for the copper-free Sonogashira synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne.

Detailed Step-by-Step Methodology

Materials:

  • 4-Iodobiphenyl (2 equivalents)

  • Trimethylsilylacetylene (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Tetrabutylammonium fluoride (TBAF) (2.2 equivalents, as a 1M solution in THF)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobiphenyl, the palladium catalyst, and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add trimethylsilylacetylene to the reaction mixture.

  • Base Addition: Slowly add the TBAF solution to the stirring mixture. The TBAF serves as both the base and the in-situ deprotecting agent for the trimethylsilyl group.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain the pure 1,2-Di([1,1'-biphenyl]-4-yl)ethyne as a solid.[8]

Characterization

The identity and purity of the synthesized 1,2-Di([1,1'-biphenyl]-4-yl)ethyne should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the acetylenic carbons and the aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point indicates high purity.

Causality Behind Experimental Choices for Enhanced Reproducibility

  • Choice of Aryl Halide: 4-Iodobiphenyl is preferred over 4-bromobiphenyl due to the higher reactivity of the C-I bond in the oxidative addition step of the Sonogashira catalytic cycle, leading to faster and more complete reactions.[2]

  • Inert Atmosphere: The exclusion of oxygen is crucial, especially in copper-catalyzed reactions, to prevent the oxidative homocoupling of alkynes (Glaser coupling).[3] Even in copper-free systems, maintaining an inert atmosphere protects the palladium catalyst from oxidation and deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvent is a critical step to prevent unwanted side reactions and catalyst degradation.

  • In-situ Deprotection: Using a protected alkyne like trimethylsilylacetylene with in-situ deprotection by TBAF provides a controlled release of the terminal alkyne, which can help to suppress polymerization and other side reactions.

Self-Validating System for Protocol Trustworthiness

A robust synthetic protocol should have built-in checks to validate its success. For the synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, the following can be considered a self-validating system:

  • Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the tracking of the consumption of starting materials and the formation of the product. The absence of significant side products is a key indicator of a successful reaction.

  • Purification Profile: A clean separation during column chromatography and the ability to obtain a crystalline solid upon recrystallization are strong indicators of a successful synthesis of the target molecule with minimal impurities.

  • Consistent Characterization Data: The obtained NMR spectra, mass spectrum, and melting point should be consistent with literature values for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne.

Visualizing the Synthetic Pathways

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X trans-ArPd(X)L2 trans-ArPd(X)L2 Oxidative\nAddition->trans-ArPd(X)L2 Transmetalation Transmetalation trans-ArPd(X)L2->Transmetalation Cu-C≡C-R trans-ArPd(C≡C-R)L2 trans-ArPd(C≡C-R)L2 Transmetalation->trans-ArPd(C≡C-R)L2 Reductive\nElimination Reductive Elimination trans-ArPd(C≡C-R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Glaser_Hay_Coupling 2 R-C≡C-H 2 R-C≡C-H Cu(I) Catalyst Cu(I) Catalyst 2 R-C≡C-H->Cu(I) Catalyst Base, Oxidant R-C≡C-C≡C-R R-C≡C-C≡C-R Cu(I) Catalyst->R-C≡C-C≡C-R

Caption: The general scheme for the Glaser-Hay homocoupling of terminal alkynes.

Conclusion

The reproducible synthesis of 1,2-Di([1,1'-biphenyl]-4-yl)ethyne is best achieved through a carefully optimized copper-free Sonogashira coupling protocol. By understanding the underlying reaction mechanisms and the critical parameters that influence reproducibility, researchers can confidently produce this valuable building block with high yield and purity. The detailed methodology and rationale provided in this guide serve as a robust starting point for your synthetic endeavors, enabling the advancement of your research in materials science and drug discovery.

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